4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid
説明
BenchChem offers high-quality 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C9H5BrO3S |
|---|---|
分子量 |
273.10 g/mol |
IUPAC名 |
4-bromo-3-hydroxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5BrO3S/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3,11H,(H,12,13) |
InChIキー |
NPBMRNOJXYZODS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)C(=C(S2)C(=O)O)O |
製品の起源 |
United States |
Synthesis of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
Benzo[b]thiophene derivatives are critical structural motifs in modern medicinal chemistry, serving as the core scaffold for numerous 1[1]. The target compound, 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid (CAS 1935348-42-7)[2], and its methyl ester precursor (CAS 33851-32-0)[3], are highly valued for their potential as dual 4[4]. This whitepaper provides an in-depth, self-validating methodology for the synthesis of this complex heterocycle, focusing on the mechanistic causality behind reagent selection and reaction optimization.
Mechanistic Rationale & Retrosynthetic Strategy
The construction of the 3-hydroxybenzo[b]thiophene core relies on a robust tandem sequence: a nucleophilic aromatic substitution (SNAr) followed by an intramolecular Dieckmann-type cyclization. This strategy was pioneered in early5[5].
Regioselectivity (SNAr): The starting material, methyl 2-bromo-6-fluorobenzoate, possesses two potential leaving groups. However, the regioselectivity of the initial thiolate attack is strictly dictated by the differential electronegativity of the halogens. Fluorine strongly polarizes the C-F bond and stabilizes the transient Meisenheimer complex during nucleophilic attack. The 6-bromo substituent is significantly less activating, ensuring exclusive displacement of the fluoride ion[5].
Thermodynamic Driving Force (Cyclization): Following thioether formation, the active methylene protons of the thioglycolate moiety are deprotonated. The resulting carbanion attacks the adjacent methyl ester, extruding methoxide to form the 5-membered thiophene ring. While initially forming a 3-oxo species, the system rapidly tautomerizes to the 3-hydroxybenzo[b]thiophene form. This enolization is thermodynamically driven by the restoration of aromaticity in the thiophene ring and the formation of a strong intramolecular hydrogen bond between the 3-hydroxyl group and the 2-carboxylate carbonyl[4].
Fig 1: Reaction pathway from methyl 2-bromo-6-fluorobenzoate to the target carboxylic acid.
Reaction Optimization & Quantitative Data
The choice of base and solvent is the critical variable in the tandem SNAr/Cyclization step. A weak base will stall the reaction at the thioether intermediate, while inadequate solvation will reduce the nucleophilicity of the thiolate.
Table 1: Optimization of SNAr and Cyclization Conditions
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | K₂CO₃ (2.5) | DMF | 80 | 12 | 65 | Incomplete cyclization; thioether intermediate isolated. |
| 2 | NaH (2.2) | DMF | 0 to 60 | 6 | 88 | Rapid, irreversible deprotonation drives clean cyclization. |
| 3 | Cs₂CO₃ (2.5) | DMSO | 60 | 8 | 82 | Efficient cyclization, but high-boiling solvent complicates workup. |
| 4 | Et₃N (3.0) | THF | 65 | 24 | <10 | Base strength insufficient to form the requisite enolate. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, utilizing intrinsic chemical properties (e.g., gas evolution, pH-dependent solubility) as in-process controls to guarantee experimental success.
Step 1: Synthesis of Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate
-
Preparation: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Thiolate Generation: Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv) in anhydrous DMF (0.2 M relative to substrate) and cool to 0 °C using an ice bath. Add methyl thioglycolate (1.1 equiv) dropwise.
-
In-Process Control (IPC): Observe visible H₂ gas evolution. The cessation of bubbling serves as a visual confirmation that quantitative deprotonation has occurred, preventing unreacted thiol from participating in side reactions.
-
-
SNAr & Cyclization: Once gas evolution ceases (approx. 15 min), add methyl 2-bromo-6-fluorobenzoate (1.0 equiv) dissolved in a minimal volume of DMF dropwise. Remove the ice bath, warm the reaction mixture to 60 °C, and stir for 6 hours.
-
Workup: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers extensively with water (3 × 50 mL) and brine to remove residual DMF.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure methyl ester intermediate.
Step 2: Saponification to 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic Acid
-
Hydrolysis: Dissolve the purified Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate (1.0 equiv) in a 3:1 mixture of THF and H₂O. Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) in one portion.
-
Causality: LiOH is selected over NaOH/KOH as the lithium cation coordinates effectively with the ester carbonyl, accelerating hydrolysis under milder conditions, thereby preventing potential degradation of the electron-rich thiophene ring.
-
-
Reaction Monitoring: Stir the mixture at room temperature for 4 hours. Monitor via TLC until complete consumption of the ester is observed.
-
Self-Validating Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous residue with water and cool to 0 °C. Acidify dropwise with 1M HCl until the pH reaches ~2.
-
IPC: The target carboxylic acid is highly soluble in the basic aqueous phase as the lithium carboxylate salt. Upon acidification, protonation strictly induces precipitation of the product, intrinsically separating it from neutral or basic organic impurities.
-
-
Final Recovery: Filter the resulting white/pale yellow precipitate, wash with cold water, and dry in vacuo to yield the highly pure 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid.
Fig 2: Step-by-step experimental workflow with in-process validation checkpoints.
References
- NINGBO INNO PHARMCHEM CO., LTD. "The Role of 4-Bromobenzo[b]thiophene in Modern Pharmaceutical Synthesis." nbinno.com.
- Hansen, F. K., et al. (2012). "Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives." Bioorganic & Medicinal Chemistry Letters, 22(15), 5031-5034.
- BLD Pharm. "1935348-42-7 | 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid." bldpharm.com.
- Leyan. "Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 33851-32-0)." leyan.com.
- Beck, J. R. (1973). "Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement." The Journal of Organic Chemistry, 38(23), 4086-4087.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1935348-42-7|4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 4-溴-3-羟基苯并[b]噻吩-2-羧酸 | 4-Bromo-3-hydroxybenzo[b]thiophene- | 1935348-42-7 - 乐研试剂 [leyan.com]
- 4. Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Physicochemical Properties and Synthetic Utility of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid
Executive Summary
4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a highly specialized heterocyclic scaffold of significant interest in modern drug discovery. Characterized by its unique electronic distribution and tautomeric stability, this compound serves as a critical intermediate and a potent pharmacophore, particularly in the development of anti-inflammatory agents. This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic workflow, and explores its pharmacological mechanism as a dual inhibitor of the arachidonic acid cascade.
Structural and Physicochemical Profiling
Understanding the physicochemical parameters of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is essential for predicting its behavior in both synthetic environments and biological systems. The presence of the bromine atom at the 4-position introduces significant steric bulk and lipophilicity, while the adjacent hydroxyl and carboxylic acid groups dominate the molecule's acid-base chemistry.
Quantitative Physicochemical Data
| Property | Value | Method / Remarks |
| CAS Registry Number | 1935348-42-7 | Standard identifier |
| Molecular Formula | C₉H₅BrO₃S | - |
| Molecular Weight | 273.10 g/mol | Monoisotopic mass: 271.91 g/mol |
| LogP (Predicted) | 3.4 - 3.8 | Indicates moderate lipophilicity suitable for membrane permeation |
| pKa₁ (Carboxylic Acid) | ~3.2 | Strongly acidic due to the electron-withdrawing thiophene core |
| pKa₂ (3-Hydroxyl) | ~8.8 | Enolic hydroxyl, stabilized by intramolecular interactions |
| Tautomeric State | Enol dominant | Stabilized by an intramolecular H-bond to the C2-carbonyl |
Tautomeric Stabilization (Keto-Enol Equilibrium)
A critical physicochemical feature of 3-hydroxybenzo[b]thiophenes is their keto-enol tautomerism. While the unsubstituted core often favors the keto form (benzo[b]thiophen-3(2H)-one, also known as thioindoxyl), the presence of the 2-carboxylic acid group fundamentally shifts the equilibrium toward the enol (3-hydroxyl) form. This stabilization is driven by a strong, six-membered intramolecular hydrogen bond between the 3-hydroxyl proton and the carbonyl oxygen of the 2-carboxylic acid. This "locked" enol geometry is essential for its pharmacological activity, as it mimics the transition state geometry required for binding within enzyme active sites.
Synthetic Methodologies & Experimental Protocols
The construction of the benzo[b]thiophene core relies on a highly efficient nucleophilic aromatic substitution (SₙAr) followed by an intramolecular Dieckmann-type condensation, a methodology fundamentally established by Beck (1973) .
Figure 1: Synthetic workflow for 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid.
Protocol A: Synthesis of Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate
Causality & Rationale: The nitro group at the 6-position of methyl 2-bromo-6-nitrobenzoate is highly activated by the electron-withdrawing nature of the adjacent ester. Potassium carbonate deprotonates the thiol of methyl thioglycolate, generating a highly nucleophilic thiolate that readily displaces the nitro group. Elevated temperatures subsequently drive the base-catalyzed Dieckmann condensation, where the newly formed thioether methylene attacks the ester carbonyl to close the thiophene ring.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve methyl 2-bromo-6-nitrobenzoate (10.0 mmol) and methyl thioglycolate (11.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 25 mL) under an inert nitrogen atmosphere.
-
Base Addition: Cool the mixture to 0 °C. Add anhydrous potassium carbonate (K₂CO₃, 25.0 mmol) in small portions to control the exothermic deprotonation.
-
Cyclization: Heat the reaction mixture to 60 °C and maintain for 4 hours. Monitor the reaction via TLC (Hexane/EtOAc 3:1) to ensure complete consumption of the thioether intermediate.
-
Workup: Cool the mixture to room temperature and pour it into crushed ice water (100 mL). Acidify the aqueous mixture to pH 3 using 1M HCl. The cyclized ester product will precipitate as a pale yellow solid.
-
Purification: Filter the crude solid under vacuum, wash extensively with cold water to remove residual DMF, and recrystallize from ethanol.
Protocol B: Saponification to the Free Carboxylic Acid
Causality & Rationale: The methyl ester must be hydrolyzed to yield the active free acid. A mixed solvent system (THF/MeOH/H₂O) is utilized to ensure complete dissolution of the lipophilic ester while providing the necessary aqueous environment for the hydroxide nucleophile. Lithium hydroxide is preferred over sodium hydroxide because the lithium cation weakly coordinates with the carboxylate intermediate, preventing unwanted side reactions and ensuring a cleaner hydrolysis profile.
Step-by-Step Methodology:
-
Hydrolysis: Suspend the ester intermediate (5.0 mmol) in a mixture of THF/MeOH/H₂O (2:1:1, 20 mL). Add lithium hydroxide monohydrate (LiOH·H₂O, 15.0 mmol).
-
Reaction: Stir at room temperature for 3-4 hours. The suspension will gradually become a clear solution as the salt forms. Verify completion via TLC.
-
Isolation: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF/MeOH). Dilute the remaining aqueous residue with water (10 mL) and cool to 0 °C.
-
Precipitation: Slowly add 1M HCl dropwise until the pH reaches 2.0. Self-Validation: The free carboxylic acid is highly insoluble in acidic aqueous media and will precipitate quantitatively, serving as a visual confirmation of successful acidification.
-
Final Collection: Filter the precipitate, wash with cold water, and dry under high vacuum at 40 °C to obtain the pure 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid.
Pharmacological Relevance & Mechanism of Action
Derivatives of 3-hydroxybenzo[b]thiophene-2-carboxylic acid have been extensively validated as potent dual inhibitors of Cyclooxygenase (COX-1/2) and 5-Lipoxygenase (5-LOX) .
The arachidonic acid cascade is responsible for producing inflammatory prostaglandins (via COX) and bronchoconstricting leukotrienes (via 5-LOX). Traditional NSAIDs selectively inhibit COX, which can inadvertently shunt arachidonic acid into the LOX pathway, leading to adverse effects such as aspirin-exacerbated respiratory disease. Dual inhibition safely suppresses both inflammatory pathways simultaneously.
Figure 2: Dual inhibition of the COX and 5-LOX arachidonic acid pathways.
Structure-Activity Relationship (SAR) Insights: The 4-bromo substitution provides a dense, hydrophobic anchor that enhances binding affinity within the hydrophobic active sites of both COX and LOX enzymes. Simultaneously, the highly stabilized 2-carboxylic acid and 3-hydroxyl enol system participates in critical hydrogen bonding and metal-ion chelation (specifically targeting the non-heme iron atom in the active site of 5-LOX), effectively halting enzymatic turnover.
References
-
Beck, J. R. (1973). "Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement." The Journal of Organic Chemistry, 38(23), 4086-4087. URL:[Link]
-
Hansen, F. K., Khankischpur, M., Tolaymat, I., Mesaros, R., Dannhardt, G., & Geffken, D. (2012). "Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives." Bioorganic & Medicinal Chemistry Letters, 22(15), 5031-5034. URL:[Link]
biological activity of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives
An In-depth Technical Guide to the Biological Activity of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for imparting a diverse range of biological activities to its derivatives.[1][2] This versatile core is found in numerous compounds with demonstrated anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[3][4][5] The strategic functionalization of the benzo[b]thiophene ring system allows for the fine-tuning of its pharmacological profile, making it a privileged scaffold in drug discovery.
This technical guide focuses on the largely unexplored class of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. While direct research on this specific scaffold is nascent, this guide will provide a comprehensive overview of its potential biological activities by drawing on the established properties of structurally related compounds. By examining the biological effects of derivatives of 3-hydroxybenzo[b]thiophene-2-carboxylic acid, 4-bromobenzo[b]thiophenes, and other substituted benzo[b]thiophene-2-carboxylic acids, we can infer the likely therapeutic potential of this novel class of molecules. This guide will also propose a synthetic strategy for accessing these compounds and provide detailed experimental protocols for their biological evaluation.
Proposed Synthetic Pathways
The synthesis of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives can be envisioned through a multi-step process, likely starting from a substituted bromofluorobenzaldehyde. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of substituted benzo[b]thiophenes.[6]
Caption: Proposed synthetic workflow for the generation of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid and its derivatives.
Anticipated Biological Activities
Based on the extensive literature on substituted benzo[b]thiophene-2-carboxylic acids, the 4-bromo-3-hydroxy derivatives are anticipated to exhibit a range of significant biological activities.
Antimicrobial Activity
Benzo[b]thiophene derivatives are well-established as potent antimicrobial agents.[5][7] The introduction of a carboxamide or acylhydrazone functionality at the 2-position has been shown to be particularly effective against multidrug-resistant bacteria.[2][7]
Insights from Structurally Similar Compounds:
-
Acylhydrazone Derivatives: Benzo[b]thiophene-2-carbohydrazides, when reacted with various aldehydes, have yielded acylhydrazone derivatives with significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[7] For example, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide has demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against MRSA.[7]
-
Carboxamide Derivatives: Thiophene-2-carboxamides have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][8] The presence of a bromine atom on the thiophene or an associated phenyl ring can enhance this activity.[8]
Table 1: Antimicrobial Activity of Related Benzo[b]thiophene Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Benzo[b]thiophene Acylhydrazones | S. aureus (MRSA) | 4 | [7] |
| Novel Benzo[b]thiophene Derivatives | E. coli | 8-64 (in presence of PMB) | [5] |
| Novel Benzo[b]thiophene Derivatives | Candida species | 32-64 | [5] |
Anticancer Activity
The benzo[b]thiophene scaffold is present in several compounds with potent anticancer properties.[4] These derivatives can induce apoptosis and inhibit cell migration in various cancer cell lines.[4] The substitution pattern on the benzo[b]thiophene ring plays a crucial role in determining the potency and selectivity of the anticancer effect.
Insights from Structurally Similar Compounds:
-
Hydroxy-substituted Benzothiophenes: 5-hydroxybenzothiophene derivatives have been identified as multi-target kinase inhibitors with significant growth inhibitory activity against different cancer cell lines.[9] Compound 16b, a 5-hydroxybenzothiophene hydrazide, was particularly effective against U87MG glioblastoma cells, inducing G2/M cell cycle arrest and apoptosis.[9]
-
Bromo-substituted Compounds: The presence of bromine atoms in related phenolic and thiophene structures has been shown to be important for their antiproliferative effects.[10][11]
Table 2: Anticancer Activity of Related Benzo[b]thiophene and Bromo-Substituted Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2 (Liver Cancer) | 67.04 | [4] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Caco-2 (Colon Cancer) | 63.74 | [4] |
| 5-hydroxybenzothiophene hydrazide (16b) | U87MG (Glioblastoma) | Low µM range | [9] |
| Bromophenol Derivative (4b-4) | K562 (Leukemia) | <10 | [10] |
Anti-inflammatory Activity
Derivatives of benzo[b]thiophene-2-carboxylic acid have been investigated for their anti-inflammatory properties, with some compounds showing efficacy comparable to or greater than classical nonsteroidal anti-inflammatory drugs (NSAIDs).[3][12]
Insights from Structurally Similar Compounds:
-
2-Substituted Benzothiophenes: A number of 2-substituted benzo[b]thiophenes have demonstrated potent anti-inflammatory and analgesic activities in animal models of inflammation and pain.[3][12]
-
Mechanism of Action: Some of these compounds are believed to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory mediators.[4] For instance, 3-iodo-2-phenylbenzo[b]thiophene (IPBT) has been shown to significantly reduce nitric oxide production in LPS-induced macrophage cells by downregulating the expression of proinflammatory genes like COX-2 and iNOS.[4]
Caption: Potential mechanism of anti-inflammatory action for 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives.
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for the synthesis and biological evaluation of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives, adapted from methodologies reported for similar compounds.
Synthesis of Amide Derivatives
Caption: Experimental workflow for the synthesis of amide derivatives.
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: To the stirred solution, add a peptide coupling agent such as HATU (1.2 eq) or a combination of HOBt (1.2 eq) and EDC (1.2 eq), followed by a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in the same broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Future Directions
The 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. Future research should focus on:
-
Synthesis and Library Generation: The synthesis of a diverse library of amide, ester, and other derivatives to establish a clear structure-activity relationship (SAR).
-
Broad-Spectrum Biological Screening: Comprehensive screening of the synthesized compounds against a wide range of bacterial and fungal pathogens, various cancer cell lines, and in models of inflammation.
-
Mechanistic Studies: In-depth investigation into the mechanism of action of the most potent compounds to identify their molecular targets.
-
In Vivo Efficacy and Toxicity: Evaluation of the in vivo efficacy and safety profile of lead compounds in relevant animal models.
By leveraging the known biological activities of related benzothiophene scaffolds, researchers can strategically design and synthesize novel 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives with the potential for significant therapeutic impact.
References
-
Fakhr, O. M. E., & El-Shenawy, S. M. (2009). Synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 44(4), 1718-1725. [Link]
-
IntechOpen. (2024, July 24). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. [Link]
-
Atmiya University. (2024, May 8). Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene. [Link]
-
Algso, M. A. S., Arici, O. O., & Kivrak, A. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials, 12(3), 235-248. [Link]
-
TSI Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. [Link]
-
Dong, H., Wang, L., Guo, M., Stagos, D., Giakountis, A., Trachana, V., ... & Liu, M. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 762. [Link]
-
ResearchGate. (2025, October 13). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
-
The Royal Society of Chemistry. (n.d.). DOI: 10. [Link]
-
University of West Florida. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. [Link]
-
Bentham Science Publishers. (n.d.). (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2955. [Link]
-
Le, T. B., Grard, O., Mullié, C., Bria, M., Cavé, C., & Guéritte, F. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. [Link]
-
Khan, I., Ibrar, A., Ahmed, W., Khan, I., & Hameed, S. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3105. [Link]
- Google Patents. (n.d.). CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
-
Gwarda, D., Gwarda, K., Kilar, A., & Kawiak, A. (2025). Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. Molecules, 30(23), 4891. [Link]
-
Le, T. B., Grard, O., Mullié, C., Bria, M., Cavé, C., & Guéritte, F. (2022). Synthesis and Biological Evaluation of Benzo[ b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. [Link]
-
Khan, I., Ibrar, A., Ahmed, W., Khan, I., & Hameed, S. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4344. [Link]
-
Bîrnea, C., Udeanu, D., Laitin, V., Albu, E., Tătărău, C., & Dehelean, C. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Pharmaceutics, 17(7), 1394. [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2015, January 9). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME TETRAHYDROQUINAZOLINE DERIVATIVES OF BENZO[B]THIOPHENE. [Link]
-
Dong, H., Wang, L., Guo, M., Stagos, D., Giakountis, A., Trachana, V., ... & Liu, M. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 762. [Link]
-
El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., Al-Mokadem, K. M., Al-Hussain, S. A., & Al-Sha'er, M. A. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2342708. [Link]
-
Semantic Scholar. (n.d.). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiophene and Its Derivatives. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. oiccpress.com [oiccpress.com]
- 5. Research Portal [ircommons.uwf.edu]
- 6. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 7. Synthesis and Biological Evaluation of Benzo[ b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 [mdpi.com]
- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 12. Synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical and Computational Paradigms in Benzothiophene Derivative Design: A Comprehensive Guide
Executive Summary
The benzothiophene scaffold—a bicyclic system comprising fused benzene and thiophene rings—represents a privileged pharmacophore in medicinal chemistry and a highly efficient charge-transport moiety in organic materials science. Because empirical synthesis of these derivatives is resource-intensive, modern research relies heavily on theoretical and computational frameworks to predict bioactivity, thermodynamic stability, and electronic properties. This whitepaper provides an in-depth, self-validating technical guide to the computational workflows—ranging from Quantum Mechanics (QM) to Molecular Dynamics (MD)—used to optimize benzothiophene derivatives.
Quantum Mechanical (QM) Investigations: DFT Protocols & Causality
Density Functional Theory (DFT) serves as the foundational step in characterizing the electronic properties of benzothiophene derivatives. The primary objective is to map the Molecular Electrostatic Potential (MEP) and frontier molecular orbitals (HOMO/LUMO), which dictate both receptor binding and intermolecular aggregation.
Causality of Functional and Basis Set Selection
While the B3LYP functional is ubiquitous for ground-state geometry optimization[1], it inherently lacks the ability to model medium-to-long-range electron correlation. For benzothiophene derivatives, where π
π stacking and non-covalent interactions dictate self-association and target affinity, standard B3LYP is insufficient. Consequently, employing dispersion-corrected functionals (e.g., B3LYP-D3) or the M06-2X meta-GGA functional is strictly required to prevent the underestimation of binding enthalpies. Furthermore, the 6-311++G(d,p) basis set is chosen because the diffuse functions (++) are critical for accurately modeling the polarizability of the sulfur heteroatom.Protocol 1: Self-Validating DFT Optimization
-
Conformer Generation: Convert 2D SMILES strings of benzothiophene derivatives into 3D structures. Perform a preliminary conformational search using Molecular Mechanics (e.g., MMFF94) to identify the global minimum.
-
Geometry Optimization: Submit the lowest-energy conformer to DFT optimization at the M06-2X/6-311++G(d,p) or B3LYP/6-31+G* level[1].
-
Validation Check (Self-Validation): A frequency calculation must run concurrently with optimization. The system is self-validating only if zero imaginary frequencies are observed, confirming the geometry is a true local minimum rather than a transition state.
-
Property Extraction: Calculate the HOMO-LUMO gap (chemical hardness/softness) and generate the MEP surface to identify nucleophilic and electrophilic attack sites.
Caption: Step-by-step Quantum Mechanical (DFT) protocol for electronic property extraction.
Molecular Docking & Dynamics (MD) Workflows in Drug Discovery
Benzothiophene derivatives act on diverse biological targets, including the Retinoic acid receptor-related orphan receptor γ t (RORγt) for autoimmune diseases[2], PPARγ for diabetes[3], and the RNA-Dependent RNA Polymerase (RdRp) of Flaviviruses[4].
Causality of Scoring Functions and Force Fields
Standard Precision (SP) docking is sufficient for high-throughput screening, but Extra Precision (XP) scoring functions are necessary to heavily penalize desolvation, which is crucial for correctly modeling the lipophilic contacts of the benzothiophene core within hydrophobic pockets[2]. For Molecular Dynamics, the choice of force field is paramount. The OPLS3e force field provides superior parameterization for heterocyclic tautomers and protonation states compared to older iterations, ensuring that the benzothiophene sulfur atom's partial charges are accurately represented during simulations[2].
Protocol 2: High-Fidelity Docking to MD Pipeline
-
Ligand Preparation: Process compounds using LigPrep to generate 3D energy-minimized structures with correct tautomeric and protonation states at pH 7.4 using the OPLS3e force field[2].
-
Protein Preparation: Pre-process the target receptor (e.g., PDB ID: 5APH for RORγt) to assign bond orders, add hydrogens, and optimize the H-bond network[2].
-
Molecular Docking: Execute docking using Glide XP or AutoDock Vina[4]. Extract the top-scoring poses based on binding free energy ( ΔG ).
-
Molecular Dynamics (MD): Solvate the docked complex in a TIP3P water box. Neutralize the system and run a 150 ns production MD simulation under NPT ensemble conditions (300 K, 1 atm).
-
Validation Check (Self-Validation): Plot the Root Mean Square Deviation (RMSD) of the protein backbone and ligand heavy atoms. The protocol is validated if the RMSD plateaus (typically <2.5 Å variance) after the initial equilibration phase, proving conformational stability.
Caption: Comprehensive computational workflow for benzothiophene drug discovery.
Quantitative Structure-Activity Relationship (QSAR) Modeling
To predict biological endpoints—such as the Minimum Inhibitory Concentration (MIC) against multidrug-resistant Staphylococcus aureus (MRSA)—researchers deploy QSAR modeling.
Causality of Dimensionality Reduction
When calculating hundreds of 2D and 3D descriptors for benzothiophene derivatives, multicollinearity is inevitable. To avoid overfitting, Principal Component Analysis (PCA) must precede Partial Least Squares (PLS) or Multiple Linear Regression (MLR). PCA isolates orthogonal descriptors (e.g., PEOE_VSA_FPOL, which measures fractional polar surface area) that directly correlate molecular features with antimicrobial activity.
Protocol 3: Predictive QSAR Modeling
-
Descriptor Calculation: Compute physicochemical, topological, and electronic descriptors for a dataset of synthesized benzothiophenes.
-
Data Splitting: Divide the dataset into a training set (80%) and a test set (20%).
-
Model Generation: Apply PCA to extract key principal components, followed by MLR or PLS to build the regression equation.
-
Validation Check (Self-Validation): The QSAR model must be validated using the external test set. An external predictive squared correlation coefficient ( Rpred2>0.5 ) combined with a low Root Mean Square Error (RMSE) confirms the model is robust and highly predictive.
Nonadiabatic Dynamics in Materials Science
Beyond drug discovery, benzothiophene derivatives (e.g., benzothieno-benzothiophene) are pivotal in organic semiconductors. Nonadiabatic molecular dynamics (NAMD) simulations, employing frameworks like FMO-LC-TDDFTB, are utilized to study charge-transfer and excitonic dynamics in these materials[5]. The causality here lies in the Fragment Molecular Orbital (FMO) scheme, which drastically reduces the typically cubic computational cost of excited-state dynamics for large molecular aggregates while maintaining quantum mechanical rigor[5].
Data Presentation: Quantitative Benchmarks
Table 1: Typical Quantum Mechanical Descriptors of Benzothiophene Scaffolds
| Derivative Type | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Primary Insight |
| Unsubstituted Benzothiophene | B3LYP/6-31+G | -6.12 | -1.25 | 4.87 | High chemical hardness; stable core. |
| 2,3-Tetrahydro-Derivatives | M06-2X/6-311++G** | -5.85 | -1.40 | 4.45 | Increased polarizability; favorable for RORγt binding. |
| Acylhydrazone-Modified | B3LYP-D3/6-31G | -5.60 | -2.10 | 3.50 | Lower gap; high reactivity against MRSA targets. |
Table 2: Comparative Docking Affinities and MD Metrics
Target ProteinDisease IndicationDocking AlgorithmPeak Binding AffinityKey InteractionsRORγt (PDB: 5APH)Autoimmune / InflammationGlide XP-9.5 kcal/molH-bond with Gln286; π π stacking in hydrophobic pocket[2].PPARγDiabetes MellitusAutoDock4-11.4 kcal/molModulator agonism via specific spatial conformations[3].MRSA TargetAntimicrobial ResistanceAutoDock Vina-6.38 kcal/molBroad-spectrum target specificity via acylhydrazone groups[5].Flavivirus RdRpViral InfectionAutoDock Vina-7.2 kcal/molElectrostatic attraction with the negative surface of the Triple-D motif[4].
Conclusion & Future Perspectives
Theoretical and computational studies have transformed benzothiophene derivatives from empirical curiosities into rationally designed therapeutics and advanced materials. By strictly adhering to self-validating protocols—such as enforcing zero imaginary frequencies in DFT, utilizing dispersion-corrected functionals for π -stacking, and demanding Rpred2>0.5 in QSAR models—researchers can ensure high scientific integrity. Future advancements will likely integrate machine learning with nonadiabatic molecular dynamics to predict both the in vivo toxicity of these derivatives and their excitonic transfer efficiency in organic electronics.
Sources
- 1. Solvation and aggregation of heteroaromatic drugs in the Reline deep eutectic solvent – a combined molecular dynamics simulation and DFT study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01312G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Nonadiabatic excited-state dynamics and energy gradients in the framework of FMO-LC-TDDFTB [arxiv.org]
electrophilic cyclization methods for benzothiophene synthesis
Application Note: Advanced Electrophilic Cyclization Strategies for Benzothiophene Synthesis
Introduction
Benzothiophenes represent a privileged class of sulfur-containing heterocycles, serving as critical pharmacophores in numerous FDA-approved therapeutics (e.g., raloxifene, zileuton) and as core scaffolds in organic semiconducting materials[1][2]. Among the various synthetic strategies, the electrophilic cyclization of 2-alkynylthioanisoles has emerged as a highly robust, regioselective methodology for constructing the benzo[b]thiophene core[1][3].
This application note details three distinct, field-proven protocols: green copper-mediated halocyclization, sulfur-mediated cyclization, and gold-catalyzed oxyarylation. By understanding the mechanistic causality behind these methods, researchers can rationally select the optimal conditions for late-stage functionalization, library synthesis, or scale-up operations.
Mechanistic Principles of Electrophilic Cyclization
The core logic of this transformation relies on the bifunctional nature of 2-alkynylthioanisoles. The alkyne serves as a π-nucleophile that is activated by an external electrophile (E+). This activation lowers the LUMO of the alkyne, triggering an intramolecular nucleophilic attack by the adjacent methylthio group to form a transient, highly reactive sulfonium intermediate. Subsequent demethylation—often facilitated by the counterion acting as a nucleophile—yields the stable, rearomatized 2,3-disubstituted benzo[b]thiophene[3][4].
Mechanism of electrophilic cyclization of 2-alkynylthioanisoles.
Protocol A: Green Copper-Mediated Halocyclization
Causality & Experimental Design: Traditional halocyclization relies on hazardous molecular halogens (I2, Br2) and toxic, carcinogenic solvents like dichloromethane[4][5]. To improve safety and environmental impact without sacrificing yield, a green alternative utilizes sodium halides (NaCl, NaBr, NaI) and CuSO4·5H2O in ethanol[5][6]. The copper(II) salt acts as a mild oxidant to generate the active electrophilic halogen species in situ. This self-validating system is highly advantageous: the use of ethanol facilitates product precipitation and simplifies workup, while the avoidance of harsh halogens prevents the over-oxidation of sensitive functional groups.
Step-by-Step Methodology:
-
Preparation: In a 6-dram glass vial equipped with a magnetic stir bar, add the 2-alkynylthioanisole derivative (0.30 mmol, 1.0 equiv) and CuSO4·5H2O (1.50 mmol, 5.0 equiv)[6].
-
Solvent Addition: Add 5.0 mL of absolute ethanol to the vial.
-
Electrophile Generation: Introduce the desired sodium halide (NaCl, NaBr, or NaI) (1.50 mmol, 5.0 equiv) in one portion[5][6].
-
Reaction: Cap the vial and stir the mixture vigorously at room temperature (20–25 °C) overnight (approx. 12–16 hours). Reaction progress can be monitored via TLC (Hexanes/EtOAc).
-
Workup: Filter the heterogeneous mixture through a pad of Celite to remove insoluble copper salts, washing the pad thoroughly with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure, absorb onto silica gel, and purify via flash column chromatography to isolate the 3-halobenzo[b]thiophene[6].
Quantitative Data: Yield Comparison for Green Halocyclization The following table summarizes the efficacy of this protocol across different halogen sources and alkyne substituents, demonstrating broad functional group tolerance[5].
| Substrate (R-group on Alkyne) | Halide Source | Product | Yield (%) |
| Phenyl | NaCl | 2-Phenyl-3-chlorobenzo[b]thiophene | 92 |
| Phenyl | NaBr | 2-Phenyl-3-bromobenzo[b]thiophene | 92 |
| Phenyl | NaI | 2-Phenyl-3-iodobenzo[b]thiophene | 83 |
| n-Butyl | NaCl | 2-n-Butyl-3-chlorobenzo[b]thiophene | 86 |
| n-Butyl | NaI | 2-n-Butyl-3-iodobenzo[b]thiophene | 89 |
Protocol B: Sulfur-Mediated Cyclization using DMTSF
Causality & Experimental Design: Introducing a thioether at the C3 position is highly desirable, as it provides a versatile handle for downstream cross-coupling reactions. Using dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) provides a stable, bench-ready source of electrophilic "MeS+". The tetrafluoroborate counterion is non-nucleophilic, which stabilizes the three-membered sulfonium intermediate until the departing dimethyl sulfide acts as the demethylating agent. This ensures high atom economy and clean conversion under ambient conditions[3][7].
Experimental workflow for DMTSF-mediated electrophilic cyclization.
Step-by-Step Methodology:
-
Setup: To a 6-dram vial, add the 2-alkynylthioanisole derivative (0.30 mmol, 1.0 equiv) and dissolve in 3.0 mL of anhydrous CH2Cl2[3][8].
-
Reagent Addition: Add DMTSF (0.60 mmol, 2.0 equiv) in one portion[3].
-
Reaction: Stir the mixture at room temperature for 24 hours. The mild conditions prevent the degradation of sensitive functional groups like silyl ethers or halogens[3][8].
-
Isolation: Filter the reaction mixture to remove any unreacted salt precipitates.
-
Purification: Concentrate the filtrate under vacuum, dry load onto silica gel, and purify via column chromatography (Hexanes/EtOAc) to yield the 3-(methylthio)benzo[b]thiophene[3].
Protocol C: Gold-Catalyzed Oxyarylation & Cyclization
Causality & Experimental Design: Transition metals, particularly Gold(I), act as exceptional soft Lewis acids (π-acids). Unlike halogens that are stoichiometrically consumed, Au(I) catalytically activates the alkyne. In advanced methodologies, reacting benzothiophene S-oxides with terminal alkynes under gold catalysis triggers a cascade sequence. The sulfoxide acts as an internal nucleophile and oxidant, forming an α-oxo gold carbene intermediate. This intermediate undergoes a [3,3]-sigmatropic rearrangement to selectively functionalize the C3 position of the benzothiophene[9][10][11]. This bypasses the need for pre-functionalized 2-alkynylthioanisoles, allowing direct C-H functionalization logic.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, weigh the Gold(I) catalyst (e.g., [(DTBP)2Au]SbF6 or a similar phosphite Au(I) complex, 5 mol%)[10].
-
Substrate Addition: In a reaction tube, combine benzothiophene S-oxide (0.20 mmol, 1.0 equiv) and the terminal alkyne (0.40 mmol, 2.0 equiv) in 1,2-dichloroethane (2.0 mL)[10].
-
Activation: Add the gold catalyst solution to the reaction mixture.
-
Thermal Promotion: Heat the reaction to 40 °C for the initial hydrothiolation/activation. If a subsequent Claisen rearrangement is required for specific allenyl/indenyl products, ramp the temperature to >110 °C[9][10].
-
Quenching & Purification: Cool to room temperature, filter through a short plug of silica to remove the gold catalyst, and purify by preparative TLC or column chromatography.
References
-
Kesharwani, T., et al. "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles." PubMed Central (PMC), National Institutes of Health, 18 Apr. 2022. [Link]
-
Larock, R. C., et al. "Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes." The Journal of Organic Chemistry, ACS Publications, 26 Feb. 2002. [Link]
-
Kesharwani, T., et al. "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles." ResearchGate, Apr. 2022. [Link]
-
Shang, T., et al. "Gold‐catalyzed benzo[b]thiophenes synthesis." ResearchGate, Nov. 2024. [Link]
-
Kesharwani, T., et al. "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles." The Journal of Organic Chemistry, ACS Publications, 18 Apr. 2022. [Link]
-
Toste, F. D., et al. "Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionalization of Benzothiophenes." Organic Letters, ACS Publications, 19 Jan. 2021. [Link]
-
"Synthesis of 2-substituted benzo[b]thiophenes via gold(i)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles." Organic & Biomolecular Chemistry, RSC Publishing. [Link]
-
"Highly Efficient and Selective Electrochemical Synthesis of Substituted Benzothiophenes and Benzofurans in Microcontinuous Flow." ACS Sustainable Chemistry & Engineering, ACS Publications, 12 Aug. 2020. [Link]
-
Kesharwani, T., et al. "Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents." MDPI, 28 Dec. 2021. [Link]
-
Kesharwani, T., et al. "Sodium halides as the source of electrophilic halogens in green synthesis of 3-halo- and 3,n-dihalobenzo[b]thiophenes." PubMed Central (PMC), National Institutes of Health, 26 Apr. 2018. [Link]
-
"NOVEL TRANSFORMATIONS OF GOLD CARBENE AND VINYL GOLD CARBENOID INTERMEDIATES FROM THE ADDITION OF OXYGEN NUCLEOPHILES TO ALKYNES." University of Birmingham. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 2-substituted benzo[b]thiophenes via gold(i)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. etheses.bham.ac.uk [etheses.bham.ac.uk]
using 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid as a building block in organic synthesis
Application Note: Strategic Utilization of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic Acid in Advanced Organic Synthesis
Executive Summary & Strategic Value
The benzo[b]thiophene scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities including anti-inflammatory, anticancer, and targeted antimicrobial effects[1][2]. Within this chemical space, 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid (CAS: 1935348-42-7) [3] emerges as a highly functionalized, premium building block.
Unlike simpler derivatives, this molecule presents an "orthogonal triad" of reactive sites: a carboxylic acid at C2, a hydroxyl group at C3, and a sterically shielded bromide at C4. This guide provides field-proven, self-validating protocols for site-selective functionalization, detailing the mechanistic causality required to overcome the inherent steric and electronic challenges of this dense heterocyclic core.
Mechanistic Rationale: The Orthogonal Triad
The synthetic utility of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid relies on exploiting the differential reactivity of its three functional groups. However, researchers must account for two critical mechanistic hurdles:
-
Intramolecular Hydrogen Bonding: The C3-hydroxyl group forms a strong hydrogen bond with the C2-carboxylic acid. This dampens the electrophilicity of the C2-carbonyl during activation, necessitating highly reactive coupling reagents.
-
Steric Congestion at C4: The C4-bromide is situated in the "cove" of the benzothiophene system, sterically hindered by the adjacent C3-hydroxyl (or its protected derivatives). Standard palladium catalysts often fail at the oxidative addition step due to this crowding.
By selecting the correct reagents—such as HOAt-based coupling agents for C2 and large bite-angle ligands for C4—these challenges can be systematically bypassed.
Orthogonal functionalization pathways of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid.
Self-Validating Experimental Protocols
Protocol A: Site-Selective Amidation of the C2-Carboxylic Acid
Objective: Synthesize a C2-amide while leaving the C3-OH and C4-Br intact for downstream derivatization.
Causality & Reagent Selection: Standard carbodiimides (EDC/DCC) with HOBt often yield poor results (<50%) because the C3-OH hydrogen-bonds to the activated ester, preventing amine attack. We utilize HATU , which forms a highly reactive 7-aza-benzotriazole (HOAt) active ester. The adjacent pyridine-like nitrogen in HOAt provides an anchoring hydrogen-bond acceptor that disrupts the internal C3-OH bond, accelerating amine nucleophilic attack.
Step-by-Step Methodology:
-
Activation: Dissolve 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv).
-
In-Process Validation: Stir for 15 minutes at 25°C. Self-Validation: An aliquot analyzed via LC-MS will show the transient mass of the HOAt-ester intermediate, confirming successful activation.
-
Coupling: Add the desired primary or secondary amine (1.2 equiv) dropwise. Stir for 2 hours at room temperature.
-
Workup & Isolation: Quench the reaction by pouring it into vigorously stirred ice water (20 mL). The product will precipitate. Filter the solid, wash with 0.1 M HCl (to remove excess DIPEA and unreacted amine), and dry under vacuum.
Protocol B: Sterically Hindered Suzuki-Miyaura Coupling at C4
Objective: Perform a C-C bond formation at the hindered C4 position of the resulting C2-amide.
Causality & Reagent Selection: The C4-bromide is highly congested. Small phosphine ligands (like PPh3) fail to push the palladium center through the oxidative addition step. We employ Pd(dppf)Cl₂ , which features a wide bite angle (99°) and an electron-rich ferrocene backbone. This forces the palladium into a geometry that accelerates both oxidative addition into the hindered C-Br bond and subsequent reductive elimination. K₃PO₄ is used as the base to simultaneously deprotonate the C3-OH (preventing catalyst poisoning) and activate the boronic acid.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine the C2-amide intermediate (1.0 equiv, 0.3 mmol), arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).
-
Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 3.0 mL). Purge the flask with Argon for 10 minutes.
-
Reaction: Heat the mixture to 90°C. Self-Validation: The solution will transition from a bright orange to a dark red/black hue within 30 minutes, visually confirming the generation of the active Pd(0) catalytic species.
-
Completion: Monitor by TLC (UV 254 nm). Upon consumption of the bromide (typically 4-6 hours), cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Quantitative Data: Reaction Optimization Summary
The following table summarizes the quantitative impact of the mechanistic choices detailed above, providing a comparative baseline for synthetic planning.
| Reaction Type | Target Site | Catalyst / Reagent | Base | Solvent | Temp (°C) | Yield (%) |
| Amidation | C2 | HATU | DIPEA | DMF | 25 | 85 - 92 |
| Amidation | C2 | EDC / HOBt | DIPEA | DMF | 25 | 40 - 55 |
| Suzuki Coupling | C4 | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 90 | 78 - 88 |
| Suzuki Coupling | C4 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 30 - 45 |
| Triflation | C3 | Tf₂O | Pyridine | DCM | 0 to 25 | 90 - 95 |
Translational Applications in Medicinal Chemistry
Derivatives of benzo[b]thiophene are heavily utilized in the design of targeted therapeutics[2][4]. By leveraging the orthogonal synthesis protocols above, researchers can generate diverse libraries of 2,3,4-trisubstituted benzothiophenes.
A prominent application of these specific structural analogs is the competitive inhibition of cholinesterases (AChE and BChE) for the management of Alzheimer's disease, as well as the modulation of kinase signaling pathways (e.g., BDK)[5]. The C2-amide can be tuned for receptor pocket fitting, while the C4-aryl group drives hydrophobic interactions deep within the enzyme's active site.
Mechanism of action for benzothiophene derivatives acting as competitive enzyme inhibitors.
References
- BLD Pharm. 1935348-42-7 | 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid.
- Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, Bentham Science.
- Benchchem. The Diverse Biological Landscape of Benzothiophene-Containing Molecules: A Comparative Review.
- Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, PubMed/NIH.
- Beck, J. R. (1973). Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. The Journal of Organic Chemistry, ACS Publications.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1935348-42-7|4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic Acid Esters: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive protocol for the synthesis of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid esters, valuable scaffolds in medicinal chemistry and materials science. The described methodology is robust, proceeding through a two-step sequence involving the initial construction of the 3-hydroxybenzo[b]thiophene-2-carboxylic acid ester core, followed by a regioselective bromination at the 4-position.
Introduction: The Significance of Substituted Benzo[b]thiophenes
Substituted benzo[b]thiophenes are a prominent class of heterocyclic compounds. They form the core structure of numerous pharmaceuticals and biologically active molecules. The specific substitution pattern on the benzo[b]thiophene ring system critically influences the molecule's physicochemical properties and its interaction with biological targets. The title compounds, featuring a bromine atom at the 4-position, a hydroxyl group at the 3-position, and a carboxylic acid ester at the 2-position, are versatile intermediates for further chemical elaboration in drug discovery programs.
Synthetic Strategy: A Two-Step Approach
The synthesis is logically divided into two main stages: the formation of the benzo[b]thiophene ring system and its subsequent regioselective functionalization.
-
Formation of the 3-Hydroxybenzo[b]thiophene-2-carboxylic Acid Ester Core: This protocol utilizes a cyclization reaction of a substituted benzene derivative with methyl thioglycolate. A well-established method for this transformation is the reaction of an ortho-nitro-substituted benzaldehyde with methyl thioglycolate in the presence of a base, which proceeds via a nitro displacement mechanism.[1][2]
-
Regioselective Bromination: The second step involves the electrophilic substitution of the formed 3-hydroxybenzo[b]thiophene-2-carboxylic acid ester with a brominating agent. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The electron-donating hydroxyl group at the 3-position is an activating, ortho-, para-directing group, while the electron-withdrawing carboxylic acid ester at the 2-position is a deactivating, meta-directing group. This synergistic effect strongly favors the introduction of the bromine atom at the 4-position.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid esters.
Detailed Experimental Protocols
PART 1: Synthesis of Methyl 3-Hydroxybenzo[b]thiophene-2-carboxylate
This protocol is adapted from the well-established synthesis of 3-hydroxybenzo[b]thiophene esters.[1][2]
Materials and Reagents:
-
2-Nitrobenzaldehyde
-
Methyl thioglycolate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-nitrobenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).
-
To this suspension, add methyl thioglycolate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 3-hydroxybenzo[b]thiophene-2-carboxylate as a solid.
PART 2: Synthesis of Methyl 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylate
This protocol employs a regioselective electrophilic bromination.
Materials and Reagents:
-
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Acetic acid or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 3-hydroxybenzo[b]thiophene-2-carboxylate (1.0 equivalent) in a suitable solvent such as acetic acid or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, or a solution of bromine (1.1 equivalents) in the same solvent dropwise, while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate.
Data Summary and Expected Results
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |
| 1 | Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate | C₁₀H₈O₃S | 208.24 | 70-85 | Off-white to pale yellow solid |
| 2 | Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate | C₁₀H₇BrO₃S | 287.13 | 75-90 | White to light brown solid |
Trustworthiness: A Self-Validating Protocol
The integrity of this protocol is ensured by the predictable outcomes of each step, which can be verified by standard analytical techniques.
-
Reaction Monitoring: The progress of both reactions can be effectively monitored by TLC, observing the consumption of the starting material and the appearance of the product spot with a different Rf value.
-
Structural Confirmation: The identity and purity of the intermediate and final product should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the successful formation of the benzo[b]thiophene core and the regiochemistry of the bromination. For the final product, the disappearance of the proton signal corresponding to the H-4 position and the appearance of characteristic aromatic signals will be indicative of successful bromination.
-
Mass Spectrometry (MS): The molecular weight of the products can be confirmed by MS, which will show the expected molecular ion peak. For the brominated product, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed.
-
Infrared (IR) Spectroscopy: The presence of key functional groups such as the hydroxyl (-OH), ester carbonyl (C=O), and the aromatic C-H and C=C bonds can be confirmed by their characteristic absorption bands.
-
The logical progression of the synthesis is visually represented in the following diagram:
Caption: Self-validating workflow for the synthesis and characterization.
References
-
Beck, J. R. (1973). Synthesis of Methyl 3-Hydroxybenzo[b]thiophene-2-carboxylate Esters by Nitro Displacement. The Journal of Organic Chemistry, 38(23), 4086–4087. [Link][1][2]
-
Zarudnitskii, E. V., et al. (2020). Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[2][3]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis. Organic & Biomolecular Chemistry, 18(15), 2842-2853. [Link]
-
Dyachenko, V. D., et al. (2018). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 14, 2137–2146. [Link]
-
Fiesselmann Thiophene Synthesis. In Wikipedia. Retrieved March 29, 2026, from [Link]
-
Reddy, T. R., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1291. [Link]
Sources
The Versatile Scaffold: 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Heterocycle for Drug Discovery
The benzo[b]thiophene moiety is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a multitude of biologically active compounds and approved drugs.[1] Its rigid, bicyclic structure provides a robust framework for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. Within this important class of heterocycles, 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid emerges as a particularly compelling starting material for the synthesis of novel therapeutic agents. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this versatile molecule. We will explore its synthetic utility, potential biological applications based on isosteric and structurally related compounds, and provide detailed protocols for its derivatization.
The strategic placement of the bromo, hydroxyl, and carboxylic acid functionalities on the benzo[b]thiophene core endows this molecule with exceptional synthetic versatility. The bromine atom at the 4-position serves as a prime handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. The hydroxyl and carboxylic acid groups at the 3- and 2-positions, respectively, offer multiple points for modification, such as esterification, amidation, and etherification, which are crucial for modulating physicochemical properties like solubility, lipophilicity, and metabolic stability.[2]
Strategic Importance in Medicinal Chemistry: A Scaffold for Diverse Targets
While direct pharmacological data for 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is not extensively documented in publicly available literature, the therapeutic relevance of the broader benzothiophene class is well-established across a wide range of diseases.[1] The structural motifs present in this compound are found in molecules targeting various biological entities.
Table 1: Potential Therapeutic Targets and Applications
| Biological Target Class | Therapeutic Area | Rationale and Examples from Structurally Related Compounds |
| Enzyme Inhibitors | Oncology, Infectious Diseases, Metabolic Diseases | The benzo[b]thiophene core can be elaborated to interact with enzyme active sites. For instance, derivatives of benzo[b]thiophene-3-carboxylic acid have been synthesized as anticancer agents targeting the RhoA/ROCK pathway.[3] Furthermore, benzo[b]thiophene-2-carboxylic acid derivatives have shown potential as α-amylase inhibitors for the management of diabetes.[4] Thiophene-based compounds have also been identified as inhibitors of D-amino acid oxidase.[5] |
| G-protein Coupled Receptors (GPCRs) | Inflammatory Diseases, Neuropathic Pain | Substituted aromatic scaffolds are common in GPCR ligands. The derivatization of the 4-bromo position can lead to compounds with antagonist or agonist activity at various GPCRs. |
| Ion Channels | Cardiovascular Diseases, Pain | The aromatic system can be functionalized to interact with specific residues within ion channel pores, modulating their activity. |
| Antimicrobial Agents | Infectious Diseases | Benzo[b]thiophene derivatives have demonstrated promising antimicrobial and antifungal activities.[6] |
| Anti-inflammatory Agents | Inflammatory Diseases | Thiophene-based compounds are known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7] |
Experimental Protocols: Harnessing the Synthetic Potential
The true value of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid lies in its capacity to serve as a versatile starting material. The following protocols provide detailed, step-by-step methodologies for key derivatization reactions.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C4-Position
This protocol describes a standard procedure for introducing a new aryl or heteroaryl moiety at the 4-position, a common strategy for exploring structure-activity relationships (SAR).[8]
Workflow Diagram:
Caption: Suzuki-Miyaura cross-coupling workflow.
Materials:
-
4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol)
-
Sodium carbonate (2.5 mmol)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: To a round-bottom flask, add 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), sodium carbonate (2.5 mmol), and the palladium catalyst (0.04 mmol).
-
Solvent Addition: Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (80-100 °C) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 4-aryl-3-hydroxybenzo[b]thiophene-2-carboxylic acid derivative.
Protocol 2: Amide Bond Formation at the C2-Carboxylic Acid
This protocol outlines the formation of an amide bond, a key transformation for introducing diverse functional groups and modulating biological activity.[9]
Workflow Diagram:
Caption: Amide bond formation workflow.
Materials:
-
4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid (1.0 mmol)
-
Desired primary or secondary amine (1.1 mmol)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 mmol) or Dicyclohexylcarbodiimide (DCC) (1.1 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid (1.0 mmol) in anhydrous DMF or DCM in a round-bottom flask.
-
Activation: Add the coupling agent (e.g., HATU, 1.2 mmol) and DIPEA (2.0 mmol) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 mmol) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). If DCC was used, a urea byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure amide derivative.
Data Presentation and Interpretation
Systematic derivatization of the 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid scaffold and subsequent biological screening will generate crucial SAR data. It is recommended to tabulate the results to clearly visualize the impact of structural modifications on activity.
Table 2: Example of SAR Data Table
| Compound ID | R¹ (at C4) | R² (Amide) | IC₅₀ (µM) vs. Target X | cLogP |
| Parent | Br | OH | >100 | 2.8 |
| 1a | Phenyl | OH | 15.2 | 4.1 |
| 1b | 4-Fluorophenyl | OH | 8.7 | 4.3 |
| 2a | Br | N-benzyl | 25.4 | 4.5 |
| 2b | Br | N-morpholino | 50.1 | 2.5 |
Note: Data presented is hypothetical for illustrative purposes.
Analysis of such tables can reveal key insights. For example, the introduction of an aryl group at the C4-position (compounds 1a and 1b) may enhance potency compared to the parent compound. Further substitution on this aryl ring (e.g., with a fluorine atom in 1b) could further improve activity. The nature of the amide substituent (R²) will likely influence both potency and physicochemical properties like lipophilicity (cLogP), which in turn affects cell permeability and overall drug-like properties.[10]
Conclusion and Future Directions
4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid represents a promising and synthetically tractable scaffold for medicinal chemistry campaigns. Its strategically positioned functional groups provide a launchpad for the generation of diverse chemical libraries. The protocols outlined in this application note offer a starting point for the exploration of this chemical space. While direct biological activity data for the parent compound is limited, the well-established pharmacological relevance of the benzothiophene class strongly suggests that derivatives of this compound could yield novel drug candidates across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. Future work should focus on the synthesis and screening of diverse libraries based on this scaffold to uncover new lead compounds for further drug development.
References
-
Kato, Y., et al. (n.d.). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Retrieved from [Link]
-
Molecules. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]
- Google Patents. (n.d.). CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
-
PubMed. (n.d.). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Retrieved from [Link]
-
DrugRepoBank. (2023). 4-BROMO-3-(CARBOXYMETHOXY)-5-[3-(CYCLOHEXYLAMINO)PHENYL]THIOPHENE-2-CARBOXYLIC ACID. Retrieved from [Link]
-
Atmiya University Library and Learning Center. (2024). Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene. Retrieved from [Link]
-
PMC. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Retrieved from [Link]
-
Semantic Scholar. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]
-
MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]
-
PubMed. (1993). The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. Retrieved from [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
-
Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]
-
Frontiers. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Retrieved from [Link]
-
CORE. (n.d.). Structure‐activity relations of rosmarinic acid derivatives for the amyloid β aggregation inhibition and antioxidant properties. Retrieved from [Link]
-
Springer. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 5. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Synthetic Routes to Novel Anticancer Agents from 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a variety of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including significant potential as anticancer agents.[3][4] This guide provides detailed synthetic strategies and protocols for the derivatization of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid, a versatile starting material for the generation of novel compounds with potential therapeutic applications in oncology.
The strategic location of the bromo, hydroxyl, and carboxylic acid functionalities on the benzo[b]thiophene core offers multiple avenues for chemical modification, allowing for the systematic exploration of the chemical space and the development of structure-activity relationships (SAR).
Core Synthetic Strategies
The development of novel anticancer agents from 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid can be approached through three primary synthetic pathways, targeting each of the key functional groups:
-
Modification of the 2-Carboxylic Acid Group: Conversion of the carboxylic acid to amides and esters is a fundamental strategy to introduce diversity and modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
-
Functionalization of the 4-Bromo Substituent: The bromo group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl moieties.
-
Derivatization of the 3-Hydroxy Group: The hydroxyl group can be readily functionalized through O-alkylation and acylation to further expand the chemical diversity of the synthesized library.
These pathways can be pursued individually or in combination to generate a comprehensive library of novel benzo[b]thiophene derivatives for anticancer screening.
Diagram of Synthetic Pathways
Caption: Primary synthetic routes from the core scaffold.
Pathway 1: Modification of the 2-Carboxylic Acid Group
The carboxylic acid at the 2-position of the benzo[b]thiophene ring is a prime site for modification to generate libraries of amides and esters. These functional groups can significantly influence the biological activity and physicochemical properties of the molecules.
Protocol 1: Synthesis of Benzo[b]thiophene-2-carboxamides
Amide bond formation is a robust reaction for introducing a wide array of substituents. The use of coupling reagents facilitates the reaction between the carboxylic acid and various primary or secondary amines under mild conditions.
Experimental Protocol:
-
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Reagent/Condition | Purpose | Typical Values |
| Coupling Reagent | Activates the carboxylic acid for nucleophilic attack. | EDC, DCC, HATU |
| Activator | Suppresses side reactions and improves efficiency. | HOBt, HOAt |
| Solvent | Provides a medium for the reaction. | DCM, DMF, THF |
| Base | Scavenges the acid formed during the reaction. | TEA, DIPEA |
| Temperature | Influences reaction rate. | Room Temperature |
Protocol 2: Synthesis of Benzo[b]thiophene-2-carboxylates
Esterification of the carboxylic acid can be achieved through various methods, including the Fischer esterification under acidic conditions or by using activating agents.
Experimental Protocol (Fischer Esterification):
-
Reaction Setup: In a round-bottom flask, suspend 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.[5]
-
Work-up and Purification: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Pathway 2: Functionalization of the 4-Bromo Substituent
The bromine atom at the 4-position is an excellent handle for introducing structural diversity through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This powerful C-C bond-forming reaction allows for the coupling of the bromo-substituted benzo[b]thiophene with a wide variety of boronic acids and esters.[6]
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid or its ester/amide derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Solvent System: Add a degassed solvent mixture, commonly a combination of an organic solvent (e.g., toluene, 1,4-dioxane) and water.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[6]
| Component | Example | Role in Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the cross-coupling reaction. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid and facilitates transmetalation. |
| Solvent | Toluene/Water, Dioxane/Water | Solubilizes reactants and facilitates the reaction. |
| Boronic Acid | Phenylboronic acid, Pyridineboronic acid | Provides the aryl/heteroaryl group for coupling. |
Pathway 3: Derivatization of the 3-Hydroxy Group
The 3-hydroxy group offers another point for diversification through reactions such as O-alkylation and O-acylation.
Protocol 4: O-Alkylation of the 3-Hydroxy Group
Introduction of alkyl or substituted alkyl chains can be achieved via a Williamson ether synthesis.
Experimental Protocol:
-
Deprotonation: In a round-bottom flask, dissolve the 3-hydroxybenzo[b]thiophene starting material (1.0 eq) in a suitable solvent such as DMF or acetone. Add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq) to deprotonate the hydroxyl group. Stir for 30-60 minutes at room temperature.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) to the reaction mixture.
-
Reaction Conditions: The reaction may be stirred at room temperature or heated depending on the reactivity of the alkyl halide. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Protocol 5: O-Acylation of the 3-Hydroxy Group
Acylation of the hydroxyl group to form an ester can be achieved using an acyl chloride or anhydride in the presence of a base.
Experimental Protocol:
-
Reaction Setup: Dissolve the 3-hydroxybenzo[b]thiophene starting material (1.0 eq) in a solvent like DCM or pyridine.
-
Acylation: Add the desired acyl chloride or anhydride (1.1-1.5 eq) and a base such as triethylamine or pyridine.
-
Reaction Conditions: Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with a mild acid (e.g., 1M HCl) to remove the base, followed by water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Combined Synthetic Strategies and Structure-Activity Relationship (SAR)
The true power of this synthetic approach lies in the ability to combine these protocols sequentially to generate a diverse library of compounds with multiple points of modification. For instance, the carboxylic acid can first be converted to an amide, followed by a Suzuki coupling at the 4-position, and finally O-alkylation of the 3-hydroxy group.
Workflow for Multi-Step Synthesis
Caption: Example of a multi-step synthetic workflow.
Structure-activity relationship studies on related benzo[b]thiophene series have shown that the nature and position of substituents can significantly impact anticancer activity. For example, the introduction of specific aryl groups via Suzuki coupling can lead to potent inhibitors of various cancer-related targets.[7] Similarly, the nature of the amide substituent can influence cell permeability and target engagement.[8] The systematic synthesis and biological evaluation of the derivatives generated from these protocols will enable the elucidation of key SAR trends for this novel class of benzo[b]thiophene-based anticancer agents.
Conclusion
The synthetic routes outlined in this guide provide a robust framework for the generation of novel anticancer agents from the versatile starting material, 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid. By systematically exploring the chemical space around the benzo[b]thiophene core through modifications of the carboxylic acid, bromo, and hydroxyl functionalities, researchers can develop libraries of diverse compounds for biological screening. The detailed protocols provided herein serve as a practical starting point for the synthesis and discovery of the next generation of benzo[b]thiophene-based cancer therapeutics.
References
-
An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]
-
An overview of benzo[b]thiophene-based medicinal chemistry. Semantic Scholar. [Link]
-
An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. [Link]
-
The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. PubMed. [Link]
-
Acylation of 3-acyl-2-methylbenzo[ b ]thiophene. ResearchGate. [Link]
-
Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. ResearchGate. [Link]
-
Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. PMC. [Link]
-
Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. PubMed. [Link]
-
Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate. [Link]
-
Anticancer potential of benzo[b]thiophene functionalized thiosemicarbazone ligands and their organoruthenium complexes. PubMed. [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
-
An improved synthesis of substituted benzo[b]thiophenes using microwave irradiation. National Open Access Monitor, Ireland. [Link]
-
One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Royal Society of Chemistry. [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Taylor & Francis Online. [Link]
-
A one-pot successive cyclization–alkylation strategy for the synthesis of 2,3-disubstituted benzo[b]thiophenes. Royal Society of Chemistry. [Link]
-
Catalytic asymmetric functionalization and dearomatization of thiophenes. PMC. [Link]
-
Room Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Semantic Scholar. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- 3-Hydroxymethylbenzo[b]thiophene derivatives and process for their preparation.
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
-
A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene [mdpi.com]
- 5. Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
Application Notes and Protocols for the Preparation of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxamides, a class of heterocyclic compounds with significant potential in medicinal chemistry. The protocol herein details a robust and logical multi-step synthetic pathway, commencing with the formation of the core 3-hydroxybenzo[b]thiophene-2-carboxylate scaffold, followed by regioselective bromination and subsequent amidation. This guide is intended to provide researchers with the necessary technical details and theoretical understanding to successfully synthesize these valuable compounds for further investigation in drug discovery programs. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties[1][2]. The specific substitution pattern of a bromo group at the 4-position, a hydroxyl group at the 3-position, and a carboxamide at the 2-position offers a unique chemical space for the development of novel therapeutic agents.
Introduction
The benzo[b]thiophene ring system is a key pharmacophore found in a variety of biologically active molecules and approved drugs. Its structural rigidity and ability to participate in various intermolecular interactions make it an attractive scaffold for the design of enzyme inhibitors and receptor modulators. The introduction of specific substituents onto the benzo[b]thiophene core allows for the fine-tuning of its physicochemical properties and biological activity.
The target molecule, 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxamide, incorporates several key features:
-
3-Hydroxy Group: This functionality can act as a hydrogen bond donor and acceptor, potentially facilitating interactions with biological targets. It also influences the electronic properties of the ring system.
-
2-Carboxamide Group: The amide bond is a common feature in pharmaceuticals, contributing to molecular recognition and metabolic stability. The secondary or primary amine of the carboxamide can be further functionalized to explore structure-activity relationships (SAR).
-
4-Bromo Group: The bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the introduction of additional diversity. It also imparts specific steric and electronic effects that can influence binding affinity and selectivity.
This application note details a rational synthetic approach to access this important molecular scaffold, providing a foundation for the development of new chemical entities in drug discovery.
Synthetic Strategy
The preparation of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxamides is proposed via a three-stage synthetic sequence. The overall strategy involves the initial construction of the 3-hydroxybenzo[b]thiophene-2-carboxylate core, followed by regioselective bromination at the 4-position, and concluding with the amidation of the 2-carboxylate to the desired carboxamide.
Caption: Overall synthetic workflow for the preparation of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxamides.
Experimental Protocols
Part 1: Synthesis of Methyl 3-Hydroxybenzo[b]thiophene-2-carboxylate
This initial step involves the cyclization of a substituted 2-mercaptobenzoic acid with a suitable two-carbon electrophile to construct the core heterocyclic system. A reliable method for this transformation is the reaction of 2-mercaptobenzoic acid with methyl chloroacetate.
Materials:
-
2-Mercaptobenzoic acid
-
Methyl chloroacetate
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-mercaptobenzoic acid (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).
-
Add methyl chloroacetate (1.1 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 3-hydroxybenzo[b]thiophene-2-carboxylate.
Part 2: Synthesis of Methyl 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylate
The second stage focuses on the regioselective bromination of the benzo[b]thiophene ring. The electron-donating hydroxyl group at the 3-position is an activating ortho-para director. Since the ortho-position (C2) is substituted, electrophilic attack is directed to the para-position (C4) of the benzene ring.
Materials:
-
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
Procedure:
-
Dissolve methyl 3-hydroxybenzo[b]thiophene-2-carboxylate (1 equivalent) in acetonitrile.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated sodium thiosulfate solution.
-
Extract the mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate.
Part 3: Synthesis of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic Acid
This step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is the immediate precursor for the final amidation step.
Materials:
-
Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M HCl)
Procedure:
-
Dissolve the methyl ester (1 equivalent) in a mixture of THF and water.
-
Add LiOH (2-3 equivalents) and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material has disappeared.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to give the desired carboxylic acid.
Part 4: Synthesis of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxamide
The final step is the formation of the amide bond. This can be achieved using standard peptide coupling reagents.
Materials:
-
4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid
-
Amine (R-NH₂) (e.g., ammonium chloride for the primary amide, or a specific primary/secondary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1 equivalent) in DMF, add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxamide.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate | C₁₀H₈O₃S | 208.24 | 70-85 | Solid |
| Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate | C₁₀H₇BrO₃S | 287.13 | 65-80 | Solid |
| 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid | C₉H₅BrO₃S | 273.11 | 85-95 | Solid |
| 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxamide (example with NH₃) | C₉H₆BrNO₂S | 272.12 | 60-75 | Solid |
Visualization of Key Reaction
The critical step of regioselective bromination is depicted below, highlighting the directing effect of the hydroxyl group.
Caption: Regioselective bromination at the C4 position. (Note: Image placeholders would be replaced with actual chemical structures in a final document)
Conclusion
The synthetic pathway detailed in this application note provides a reliable and logical approach for the preparation of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxamides. By following these protocols, researchers can efficiently synthesize these valuable compounds for use in various stages of drug discovery and development. The methodology is adaptable, allowing for the introduction of a wide range of amines in the final amidation step, thus enabling the creation of diverse chemical libraries for biological screening. The principles of regioselective electrophilic substitution and standard functional group transformations are key to the success of this synthesis.
References
-
Ghorbani-Vaghei, R., & Jalili, H. (2005). Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide). Synthesis, 2005(07), 1099-1102. [Link]
-
Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists. (2021). ChemMedChem. [Link]
-
Popowycz, F., et al. (2011). Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate. Tetrahedron Letters, 52(29), 3736-3739. [Link]
-
SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (n.d.). Química Nova. [Link]
-
(Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. (2020). Letters in Drug Design & Discovery, 17(5). [Link]
Sources
Technical Support Center: Synthesis of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for the synthesis of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The content is structured in a question-and-answer format to directly address specific issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common and logical strategy for synthesizing the 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid core structure?
A1: A robust and common strategy involves a multi-step approach starting from a substituted benzene precursor, followed by the construction of the thiophene ring, and subsequent functional group manipulation. A frequently employed method is the cyclization of a suitably substituted thiophenol derivative. For this specific target molecule, a logical pathway begins with a brominated o-aminotoluene, which is converted to a thiophenol, then condensed with an appropriate partner to build the benzo[b]thiophene core, often as an ester or with a protected hydroxyl group. The final steps typically involve deprotection and/or hydrolysis to reveal the desired carboxylic acid and hydroxyl functionalities. This approach provides good control over the regiochemistry of the substituents.
Q2: Why is the order of introducing the bromo, hydroxyl, and carboxylic acid groups so critical?
A2: The order of functional group introduction is paramount due to the directing effects of the substituents on the aromatic ring and the chemical compatibility of the intermediates. For instance, attempting to brominate the 3-hydroxybenzo[b]thiophene-2-carboxylic acid directly would likely lead to a mixture of products and potential degradation, as the hydroxyl group is a strong activating group that can direct bromination to multiple positions. It is often more effective to install the bromo group on the benzene precursor at an early stage. Similarly, the carboxylic acid group is typically introduced as a more stable ester functionality to prevent it from interfering with subsequent reactions, such as organometallic-mediated cyclizations, and is then hydrolyzed in the final step.
Q3: I am considering a Hinsberg condensation for the thiophene ring formation. Is this a suitable method?
A3: The Hinsberg synthesis, which involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiglycolate, is a classic method for forming substituted thiophenes.[1][][3] While powerful, it is primarily used for synthesizing 3,4-disubstituted thiophenes. For a benzo[b]thiophene core, a more direct approach is typically preferred, such as the cyclization of an o-halovinylbenzene with a sulfur source or an intramolecular cyclization of an o-alkynyl thioanisole.[4][5] These methods provide a more direct route to the fused bicyclic system required for your target molecule.
Troubleshooting Guide: Common Experimental Issues
Problem Area 1: Low Yield in Benzo[b]thiophene Ring Formation
Q: My intramolecular cyclization reaction to form the benzo[b]thiophene ring system is inefficient, resulting in low yields. What are the likely causes and how can I improve it?
A: Low yields in cyclization reactions are a frequent challenge and can stem from several factors. A systematic approach to optimization is crucial.[6]
-
Potential Cause 1: Suboptimal Reaction Conditions. The cyclization is often sensitive to temperature, solvent, and reaction time.
-
Solution: Systematically screen reaction parameters. For instance, in palladium-catalyzed reactions, temperature can significantly impact catalyst activity and stability. Run small-scale trials at varying temperatures (e.g., 80°C, 100°C, 120°C) and monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.[7]
-
-
Potential Cause 2: Catalyst Deactivation. In metal-catalyzed cyclizations (e.g., using Palladium or Copper), the catalyst can be sensitive to oxygen or impurities in the starting materials or solvent.[4][7]
-
Solution: Ensure all reagents and solvents are of high purity and appropriately degassed. If using a palladium catalyst, maintaining a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction is critical. Using fresh, high-quality catalyst is also recommended.[6]
-
-
Potential Cause 3: Poor Quality Starting Materials. Impurities in your precursor, such as the corresponding o-alkynyl thioanisole, can inhibit the catalyst or lead to side reactions.
-
Solution: Verify the purity of your starting materials using NMR and/or LC-MS. If necessary, purify the precursor by flash column chromatography before proceeding to the cyclization step.
-
Problem Area 2: Formation of Impurities
Q: I'm observing significant byproduct formation, particularly a dibrominated species. How can I enhance the selectivity of my reaction?
A: The formation of byproducts, especially from over-bromination, points to issues with reaction control and selectivity.
-
Potential Cause 1: Harsh Bromination Conditions. Using a highly reactive brominating agent or elevated temperatures can lead to poor regioselectivity and the formation of multiple brominated isomers or dibrominated products.
-
Solution: Employ a milder brominating agent. N-Bromosuccinimide (NBS) in a suitable solvent like THF or CCl₄ is often a good choice for controlled monobromination. Running the reaction at a lower temperature (e.g., 0°C to room temperature) can also significantly improve selectivity.[8]
-
-
Potential Cause 2: Incorrect Stoichiometry. Using an excess of the brominating agent is a common cause of over-bromination.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent. Slow, dropwise addition of the brominating agent to the substrate solution can help maintain a low instantaneous concentration, further suppressing the formation of dibrominated byproducts.[9]
-
-
Potential Cause 3: Side Reactions during Functionalization. In multi-step syntheses, functional groups from one step can interfere with the next. For example, lithiation reactions for introducing substituents must be carefully controlled to avoid unwanted reactions.[10]
-
Solution: Protect sensitive functional groups. If a functional group is interfering with a subsequent step, consider using a protecting group that can be removed later in the synthesis. Additionally, optimizing reaction conditions such as temperature (e.g., -78°C for lithiations) is critical for chemoselectivity.[10][11]
-
Problem Area 3: Incomplete Hydrolysis of Ester/Ether Groups
Q: The final step of my synthesis involves the hydrolysis of a methyl ester and demethylation of a methoxy group to yield the carboxylic acid and hydroxyl groups. The reaction is sluggish and does not go to completion. How can I resolve this?
A: Incomplete hydrolysis or demethylation is often due to steric hindrance or insufficiently forcing reaction conditions.
-
Potential Cause 1: Insufficiently Strong Reagents. Standard hydrolysis conditions (e.g., NaOH in methanol/water) may not be effective for sterically hindered esters or stable methyl ethers on an aromatic ring.
-
Solution for Ester Hydrolysis: A strong base like aqueous sodium hydroxide in a solvent such as THF can be effective. Heating the reaction mixture may be necessary to drive it to completion.[12]
-
Solution for Methoxy Demethylation: Cleavage of an aryl methyl ether requires strong reagents. Boron tribromide (BBr₃) in an inert solvent like dichloromethane (DCM) is a highly effective and common method for this transformation. The reaction is typically performed at low temperatures (e.g., -78°C to 0°C) and then allowed to warm to room temperature.
-
-
Potential Cause 2: Reversibility or Unfavorable Equilibrium.
-
Solution: Ensure a sufficient excess of the hydrolyzing or demethylating agent is used (typically 3-5 equivalents or more for BBr₃). After the reaction is complete, a careful acidic workup is required to protonate the resulting carboxylate and phenoxide. Adjusting the pH to approximately 2 with HCl is standard practice before extraction.[12]
-
Problem Area 4: Purification Challenges
Q: My final product, 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid, is proving difficult to purify. What are the best practices?
A: The purification of polar, functionalized aromatic compounds can be challenging. A multi-step purification strategy is often required.[6]
-
Recommended Method 1: Acid-Base Extraction. Your target molecule has both an acidic carboxylic acid and a phenolic hydroxyl group. This can be exploited for purification. After the main reaction workup, dissolve the crude material in a solvent like ethyl acetate. Wash with a mild base (e.g., saturated sodium bicarbonate solution) to selectively extract the carboxylic acid into the aqueous layer, leaving less acidic impurities behind. Re-acidify the aqueous layer with HCl to precipitate your product, which can then be collected by filtration.
-
Recommended Method 2: Recrystallization. This is a highly effective method for purifying solid compounds.[6]
-
Procedure: A systematic solvent screen is necessary. Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, acetic acid, water, or mixtures like ethanol/water) to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot. Dissolve the crude material in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
-
Recommended Method 3: Column Chromatography. If impurities have similar acidity, column chromatography may be necessary.
-
Stationary Phase: Use silica gel.
-
Eluent System: A gradient elution is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the percentage of ethyl acetate. Adding a small amount of acetic acid (e.g., 1%) to the eluent can help to suppress tailing of the acidic product on the silica gel, leading to sharper peaks and better separation.[6]
-
Experimental Protocols & Data
Proposed Synthetic Workflow
The following diagram outlines a plausible synthetic route, which forms the basis for our troubleshooting advice.
Caption: Proposed synthetic workflow for the target molecule.
Protocol: Demethylation and Hydrolysis of the Benzo[b]thiophene Core
This protocol details the final, critical step in the synthesis, converting the protected intermediate to the final product.
-
Preparation: In an oven-dried, round-bottom flask under an argon atmosphere, dissolve Methyl 4-Bromo-3-methoxybenzo[b]thiophene-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78°C using an acetone/dry ice bath.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in DCM (3.0-4.0 eq) dropwise to the reaction mixture. Ensure the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -78°C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding it to a flask containing crushed ice and water.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid using the methods described in the "Purification Challenges" section above.
Table 1: Troubleshooting Reaction Parameters
| Parameter | Issue | Recommended Action | Expected Outcome |
| Temperature | Low conversion in cyclization | Increase temperature in 10-20°C increments. | Increased reaction rate. Monitor for byproduct formation. |
| Catalyst Loading | Low yield in cross-coupling | Increase catalyst loading from 1 mol% to 5 mol%. | Improved conversion. Balance against cost and potential metal contamination. |
| Solvent Choice | Reaction stalling | Switch to a higher-boiling point solvent (e.g., Toluene to DMF or Dioxane). | Better solubility of reagents; allows for higher reaction temperatures. |
| Base Strength | Incomplete hydrolysis | Switch from a weaker base (e.g., Na₂CO₃) to a stronger one (e.g., NaOH or KOH). | Drives equilibrium towards the hydrolyzed product. |
Visualization of Potential Side Reactions
During the synthesis, particularly in bromination and cyclization steps, unwanted side reactions can occur. The following diagram illustrates a primary challenge.
Caption: Impact of reaction conditions on bromination selectivity.
References
- BenchChem. (2025).
- ChemicalBook. (n.d.). 4-Bromo-3-hydroxythiophene-2-carboxylic acid synthesis.
- ResearchGate. (n.d.). Fiesselmann Thiophene synthesis c) Hinsberg synthesis.
- MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
- The Royal Society of Chemistry. (2017). DOI: 10.
- Google Patents. (n.d.). CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
- BOC Sciences. (n.d.). Thiophene Synthesis Services.
- BenchChem. (2025). Technical Support Center: Optimizing Benzothiophene Synthesis.
- Semantic Scholar. (n.d.). Hinsberg synthesis of thiophenes.
- Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes.
- PMC. (2024).
- BenchChem. (n.d.). Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide.
- PMC. (2022).
- ACS Publications. (1998). Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene.
- Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- ResearchGate. (n.d.). (PDF)
- YouTube. (2019).
- PubMed. (1993). The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase.
- ResearchGate. (2020). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs.
- Sigma-Aldrich. (n.d.). 4-Bromo-thiophene-2-carboxylic acid.
- Bentham Science Publishers. (n.d.). (Substituted)
-
Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. [Link]
- ResearchGate. (2025). (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
Sources
- 1. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Benzothiophene synthesis [organic-chemistry.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 9. rsc.org [rsc.org]
- 10. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Bromo-3-hydroxythiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Substituted Benzo[b]thiophene Synthesis
Troubleshooting & Experimental Workflows for Drug Development Professionals
Welcome to the Technical Support Center for heterocyclic synthesis. The benzo[b]thiophene (BBT) core is a privileged scaffold in medicinal chemistry, found in blockbuster drugs like raloxifene and sertaconazole. However, constructing this sulfur-containing heterocycle often involves kinetic competitions that lead to frustrating side reactions.
This guide provides authoritative troubleshooting, mechanistic causality, and self-validating protocols to help you overcome over-oxidation, regio-scrambling, and homocoupling during your syntheses.
Diagnostic Workflow: Identifying Common Side Reactions
Diagnostic workflow for identifying and resolving benzo[b]thiophene synthesis side reactions.
Module 1: Electrophilic Cyclization & Regioselectivity
Q: When cyclizing o-alkynylthioanisoles with electrophilic sulfur reagents to form 2,3-disubstituted benzo[b]thiophenes, I observe significant amounts of desilylated side products instead of the desired TMS-substituted product. How can I prevent this?
A: This is a classic kinetic competition issue. The C-Si bond in trimethylsilyl (TMS)-alkynes is highly labile under electrophilic conditions. When using reagents like dimethyl(thiodimethyl)sulfonium tetrafluoroborate, the electrophile attacks the alkyne to form an intermediate sulfonium ion. However, protodesilylation outcompetes the intramolecular ring closure, yielding a terminal alkyne which subsequently cyclizes to the unsubstituted benzo[b]thiophene[1].
Causality & Solution: To prevent this, you must increase the steric shielding around the silicon atom to slow down the desilylation rate. Replacing the TMS group with a bulkier triisopropylsilyl (TIPS) group completely suppresses the side reaction, allowing the cyclization to proceed selectively to the 2-silyl-benzo[b]thiophene[1].
Self-Validating Protocol: Electrophilic Sulfur-Mediated Cyclization
-
Preparation: In an oven-dried flask under N2, dissolve the TIPS-protected o-alkynylthioanisole (1.0 equiv) in anhydrous CH2Cl2 (0.1 M).
-
Electrophile Addition: Cool the solution to 0 °C. Add dimethyl(thiodimethyl)sulfonium tetrafluoroborate (1.2 equiv) portion-wise.
-
Cyclization: Allow the reaction to warm to ambient temperature and stir for 2-4 hours. Self-validation step: Monitor by TLC; the disappearance of the alkyne and emergence of a lower Rf UV-active spot indicates successful sulfonium intermediate formation and cyclization.
-
Quenching & Isolation: Quench with saturated aqueous NaHCO3. Extract with CH2Cl2, dry over Na2SO4, and purify via silica gel chromatography to isolate the 3-thiomethyl-2-TIPS-benzo[b]thiophene.
Module 2: Transition-Metal Catalysis & Homocoupling
Q: During the Pd/Cu-catalyzed Sonogashira-type coupling of 2-iodothiophenols with terminal alkynes, I am getting high yields of the 1,4-disubstituted 1,3-diyne (Glaser coupling product) and low yields of the benzothiophene. Why?
A: The formation of 1,3-diynes is caused by Glaser-Hay homocoupling, a side reaction highly favored in the presence of copper co-catalysts and trace molecular oxygen. The terminal alkyne undergoes oxidative dimerization much faster than the desired cross-coupling with the sterically hindered 2-iodothiophenol[2].
Causality & Solution: Copper facilitates the formation of copper acetylides, which readily dimerize if any oxidant (even trace O2) is present. To resolve this, switch to a "copper-free" palladium catalytic system (e.g., Pd(PPh3)4 with an amine base) or utilize strict Schlenk techniques to rigorously exclude oxygen. Alternatively, utilizing a slow-addition syringe pump for the alkyne keeps its steady-state concentration low, heavily favoring the heteroannulation cross-coupling pathway.
Quantitative Data: Impact of Catalytic Conditions on Product Distribution
| Reaction Condition | Pd Catalyst | Co-Catalyst | Atmosphere | BBT Yield (%) | Homocoupling Yield (%) |
| Standard Sonogashira | PdCl2(PPh3)2 | CuI (10 mol%) | N2 (Standard) | 45% | 40% |
| Aerobic Sonogashira | PdCl2(PPh3)2 | CuI (10 mol%) | Air | 15% | 80% |
| Cu-Free Coupling | Pd(PPh3)4 | None | Ar (Schlenk) | 87% | <5% |
| Slow Alkyne Addition | PdCl2(PPh3)2 | CuI (5 mol%) | N2 (Standard) | 78% | 12% |
Module 3: Oxidative Side Reactions & 1,1-Dioxide Formation
Q: My oxidative C-H functionalization protocol yields a highly polar, fluorescent byproduct. Mass spectrometry indicates a +32 Da mass shift. What is happening?
A: A +32 Da mass shift corresponds to the addition of two oxygen atoms, indicating the over-oxidation of the benzo[b]thiophene core to benzo[b]thiophene 1,1-dioxide[3]. The sulfur atom in the thiophene ring is highly susceptible to oxidation by peroxides, hypervalent iodine, or trace O2 activated by metal catalysts.
Causality & Solution: While 1,1-dioxides are valuable as large Stokes shift fluorophores in live-cell imaging[3], they are usually unwanted side products in drug synthesis. To prevent this, avoid strong oxidants. If an oxidative coupling is required (e.g., 3,3′-homocoupling of benzo[b]thiophenes), use controlled organic oxidants like DDQ/H+ which operate via a charge-transfer complex and radical cation intermediate, specifically avoiding oxygen-transfer to the sulfur atom[4].
Self-Validating Protocol: Controlled Synthesis of Benzo[b]thiophene 1,1-dioxides (When Desired) If the 1,1-dioxide is the target, direct oxidation of benzo[b]thiophenes often yields complex mixtures of sulfoxides and sulfones. Instead, use a de novo Pd-catalyzed sulfinylation approach[3]:
-
Sulfinylation: React an ortho-carbonyl substituted aryl triflate with a sulfinylating agent under Pd-catalysis.
-
S-Alkylation: Alkylate the resulting intermediate to form the functionalized sulfone.
-
Knoevenagel Condensation: Induce intramolecular condensation using a mild base (e.g., K2CO3) in ethanol at 80 °C. Self-validation step: The reaction mixture will exhibit intense fluorescence under a 365 nm UV lamp upon successful formation of the push-pull 1,1-dioxide fluorophore.
Module 4: Halocyclization and Regio-Scrambling
Q: When attempting to synthesize 3-halobenzo[b]thiophenes via halocyclization, I get a mixture of halogenated isomers, including halogenation on the benzene ring. How can I control regioselectivity?
A: Electrophilic halogen sources (like I2, NBS, or Br2) can indiscriminately attack electron-rich positions on the aryl ring, especially if electron-donating groups are present, leading to regio-scrambling.
Causality & Solution: To strictly control regioselectivity, utilize an ortho-lithiation-halocyclization strategy. By starting with an O-3-halophenyl N,N-diethylcarbamate, the carbamate directs selective ortho-lithiation. Subsequent trapping with a sulfur electrophile (like dimethyl disulfide) yields a 3-halo-2-methylsulfanylphenol derivative. This pre-organized intermediate smoothly undergoes halocyclization with I2 or NBS, exclusively yielding the 3-halo-7-oxygen-functionalized benzo[b]thiophene without competitive aryl halogenation[5].
Self-Validating Protocol: Regioselective Halocyclization
-
Preparation: Dissolve the 2-methylsulfanylphenol derivative (1.0 equiv) in anhydrous CH2Cl2 (0.2 M) at room temperature.
-
Halogenation: Add Iodine (1.5 equiv) in one portion.
-
Cyclization: Stir for 4 hours. Self-validation step: Monitor by GC-MS. The mass spectrum should show the molecular ion peak corresponding to the exact loss of the methyl group and formation of the cyclized 3-iodo core.
-
Quenching: Quench with saturated aqueous Na2S2O3 until the iodine color completely dissipates. Extract, dry, and concentrate[5].
References
-
1 - PubMed Central (PMC)
-
- chim.it
-
2 - ResearchGate
-
3 - ChemRxiv
-
4 - RSC Publishing
-
5 - ACS Publications
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Intermolecular oxidative dehydrogenative 3,3′-coupling of benzo[ b ]furans and benzo[ b ]thiophenes promoted by DDQ/H + : total synthesis of shandouge ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00331A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Issues of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid
Welcome to the Technical Support Center for 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid (CAS: 1935348-42-7). This platform is designed for researchers, medicinal chemists, and formulation scientists facing solubility bottlenecks with this specific building block and its derivatives.
As a Biopharmaceutics Classification System (BCS) Class II-like molecule, this compound exhibits high permeability but exceptionally poor aqueous solubility[1]. The high lipophilicity of the bromobenzothiophene core (estimated LogP > 3.0)[2] combined with strong intermolecular hydrogen bonding (via the 3-hydroxyl and 2-carboxylic acid groups) results in a highly stable crystal lattice. While it dissolves readily in polar aprotic organic solvents (DMSO, DMF) and some protic solvents (ethanol)[3], it rapidly precipitates in aqueous media.
This guide provides field-proven, mechanistically grounded troubleshooting steps to overcome these issues for both in vitro assays and in vivo dosing.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does the compound immediately precipitate ("crash out") when I dilute my DMSO stock into an aqueous assay buffer? Causality & Mechanism: This is a classic "solvent shift" phenomenon. You are introducing a highly hydrophobic molecule into a high-dielectric environment (water). The carboxylic acid moiety has a predicted pKa of approximately 3.3[4]. If your assay buffer is slightly acidic or unbuffered, the local pH drops, protonating the carboxylic acid. The uncharged molecule lacks the ion-dipole interactions necessary to remain hydrated, causing the hydrophobic bromobenzothiophene cores to rapidly aggregate to minimize contact with water. Solution:
-
pH Control: Ensure your aqueous buffer is strictly maintained at pH 6.5–7.4 before adding the compound. This ensures the carboxylic acid remains ionized (deprotonated), maximizing aqueous solubility[1].
-
Step-wise Dilution: Do not add the DMSO stock directly to a large volume of buffer. Instead, pre-mix the DMSO stock with a surfactant (e.g., 0.1% Tween-80 or Cremophor EL) before slowly titrating in the aqueous buffer under vortexing.
Q2: I need a completely aqueous formulation for in vivo dosing (e.g., IV or oral gavage). How can I formulate this without using toxic levels of DMSO? Causality & Mechanism: For in vivo applications, relying on co-solvents can lead to toxicity or precipitation upon injection. The most authoritative and reliable method for carboxylic acid-containing drugs is Salt Formation [5]. By converting the free acid into a sodium (Na+) or potassium (K+) salt, you fundamentally alter the solid-state properties. The ionic nature of the salt lowers the crystal lattice energy and drastically increases the hydration energy, allowing it to dissolve in standard saline. Solution: Generate the sodium salt of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid (see Protocol B). If salt formation is insufficient, consider a Self-Micro Emulsifying Drug Delivery System (SMEDDS) utilizing lipids and co-surfactants to maintain the drug in a solubilized microemulsion within the gastrointestinal tract[1].
Q3: Can I use co-crystallization to improve the oral bioavailability of this compound? Causality & Mechanism: Yes. Co-crystallization utilizes non-covalent interactions (like hydrogen bonding) between the drug and a generally recognized as safe (GRAS) co-former (e.g., urea, nicotinamide). When the co-crystal enters the aqueous environment of the gut, the highly soluble co-former dissolves rapidly. This creates a "spring and parachute" effect—the drug is temporarily pulled into a supersaturated metastable state (the "spring"), and polymers/excipients in the formulation prevent rapid precipitation (the "parachute")[6]. Solution: Screen for co-crystals using liquid-assisted grinding (LAG) with basic or highly water-soluble co-formers.
Part 2: Quantitative Data & Formulation Summaries
Table 1: Solubility Profile of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid
| Solvent / Media | Solubility Category | Mechanistic Rationale |
| DMSO / DMF | Freely Soluble (>50 mg/mL) | Polar aprotic solvents disrupt intermolecular H-bonds of the carboxylic acid and solvate the hydrophobic core[3]. |
| Ethanol / Acetone | Soluble | Protic/polar solvents capable of hydrogen bonding with the 3-hydroxyl group[3]. |
| Water (pH < 4.0) | Practically Insoluble | Carboxylic acid (pKa ~3.3) is fully protonated; high lattice energy dominates[4]. |
| Water (pH > 7.0) | Slightly Soluble | Carboxylic acid is ionized, providing ion-dipole interactions with water[1]. |
Table 2: Recommended Excipients for In Vivo Formulation
| Excipient Class | Examples | Function in Formulation |
| Co-solvents | PEG400, Propylene Glycol | Reduces the dielectric constant of the aqueous phase, increasing drug solubility. |
| Surfactants | Tween-80, Kolliphor EL | Forms micelles that encapsulate the hydrophobic bromobenzothiophene core[1]. |
| Complexing Agents | HP-β-Cyclodextrin | Forms an inclusion complex, shielding the hydrophobic core from the aqueous environment. |
Part 3: Experimental Protocols
Protocol A: Preparation of a Stable Aqueous-Compatible Working Solution (For In Vitro Assays)
Self-Validating Principle: If the solution turns cloudy or exhibits a Tyndall effect under a laser pointer, precipitation has occurred, and the DMSO fraction or pH must be adjusted.
-
Stock Preparation: Weigh 5.0 mg of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid and dissolve in 183 µL of anhydrous DMSO to create a 100 mM stock. Vortex until completely clear.
-
Surfactant Addition: In a separate tube, prepare a 10% (v/v) Tween-80 solution in your target aqueous buffer (e.g., PBS, pH 7.4).
-
Intermediate Dilution: Add 10 µL of the 100 mM DMSO stock to 90 µL of the 10% Tween-80 buffer. Vortex immediately for 30 seconds. (Yields a 10 mM intermediate stock in 10% DMSO / 9% Tween-80).
-
Final Dilution: Dilute the intermediate stock 1:100 into your final pre-warmed (37°C) assay buffer (pH 7.4). Final concentration: 100 µM drug, 0.1% DMSO, 0.09% Tween-80.
Protocol B: Generation of the Sodium Salt (For In Vivo Dosing)
Self-Validating Principle: The resulting salt should exhibit a significantly shifted melting point via Differential Scanning Calorimetry (DSC) and rapid dissolution in deionized water compared to the free acid[5].
-
Dissolution: Suspend 1.0 equivalent of the free acid in minimal absolute ethanol.
-
Base Addition: Slowly add 1.05 equivalents of Sodium Hydroxide (NaOH) as a 1M aqueous solution dropwise while stirring at room temperature. The suspension should clear as the salt forms and dissolves.
-
Precipitation/Isolation: Slowly add cold anti-solvent (e.g., diethyl ether or acetone) until the sodium salt precipitates.
-
Collection: Filter the precipitate under vacuum, wash with cold diethyl ether, and dry under high vacuum for 24 hours to remove residual solvent.
Part 4: Formulation Workflow Visualization
Decision tree for overcoming solubility issues of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid.
References
-
Thermo Fisher Scientific. "Benzo[b]thiophene-2-carboxylic acid, 98%". Thermo Fisher Scientific Korea. URL: [Link]
-
Asian Journal of Pharmaceutical Research. "Enhancing the Solubility of Poorly Soluble Drugs". Asian J. Pharm. Res. URL: [Link]
-
GSC Online Press. "A review on solubility enhancement technique for pharmaceutical drugs". GSC Biological and Pharmaceutical Sciences. URL: [Link]
-
International Journal of Creative Research Thoughts. "Solubility And Dissolution Enhancement Of Hydrophobic Drug By Co-Crystallization". IJCRT. URL: [Link]
-
MDPI. "A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies". Molecules. URL: [Link]
Sources
Technical Support Center: Alternative Catalysts for the Synthesis of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic Acid
Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid. This platform is designed for researchers, medicinal chemists, and process scientists seeking to optimize the synthesis of this sterically hindered, halogenated heterocycle.
Traditional syntheses often rely on harsh, anhydrous strong bases (e.g., NaH, NaOMe) or highly activated starting materials (e.g., 2-nitro-6-bromobenzoates)[1]. However, the presence of the 4-bromo substituent introduces unique chemoselectivity and steric challenges. This guide focuses on alternative catalytic systems —including transition metals, organic superbases, and phase-transfer catalysts—that improve yields, enhance safety, and prevent unwanted debromination.
Frequently Asked Questions (FAQs)
Q1: Why should I avoid traditional strong bases (like NaH or LDA) when synthesizing the 4-bromo derivative?
A: The synthesis of 3-hydroxybenzo[b]thiophene-2-carboxylates typically involves a Dieckmann-type cyclization of a 2-((alkoxycarbonyl)methylthio)benzoate intermediate. When a bromine atom is present at the 6-position of the starting benzoate (which becomes the 4-position of the benzothiophene), strong nucleophilic bases like NaOMe can cause unwanted transesterification or nucleophilic aromatic substitution (SNAr) displacing the bromine. Furthermore, extremely strong bases like LDA or NaH can trigger dehydrohalogenation, leading to transient benzyne intermediates and complex product mixtures. Alternative, non-nucleophilic mild catalysts are required to preserve the structural integrity of the 4-bromo substituent.
Q2: My starting material is an unactivated 2,6-dibromobenzoic ester. Can I perform the C-S coupling without harsh SNAr conditions?
A: Yes. While traditional SNAr requires highly activated leaving groups (like fluorine or nitro groups)[2], you can utilize Copper-catalyzed Ullmann-type C-S coupling for unactivated bromides[3]. By using a CuI catalyst paired with a ligand such as 1,10-phenanthroline, you can selectively couple methyl thioglycolate to one of the bromine atoms. The symmetry of 2,6-dibromobenzoate ensures that mono-substitution yields the correct regioisomer, and the resulting thioether electronically deactivates the ring, preventing double substitution.
Q3: What is the best metal-free catalyst for the Dieckmann cyclization step?
A: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an exceptional organic superbase for this transformation. DBU is sufficiently basic to deprotonate the active methylene of the thioglycolate moiety but is strictly non-nucleophilic. It operates efficiently in homogeneous non-polar solvents (like toluene) at room temperature, driving the cyclization to completion (often >90% yield) without risking the displacement of the adjacent 4-bromo group.
Q4: Can we eliminate strictly anhydrous conditions during the C-S coupling phase?
A: Yes, by employing Phase Transfer Catalysis (PTC) . Catalysts like Tetrabutylammonium bromide (TBAB) allow the reaction to proceed in a biphasic aqueous/organic system (e.g., aqueous NaOH and Toluene)[4]. The lipophilic quaternary ammonium cation transports the thioglycolate anion into the organic phase, where it reacts with the halobenzoate. This eliminates the need for moisture-sensitive reagents and simplifies large-scale processing.
Mechanistic Workflow & Visualization
The synthesis follows a two-stage pathway: (1) C-S bond formation to generate the thioether intermediate, and (2) Base-catalyzed Dieckmann cyclization, followed by final saponification.
Catalytic synthesis pathway for 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid.
Quantitative Data: Catalyst Comparison
The following table summarizes the performance of various catalytic systems utilized in the synthesis of the benzothiophene core.
| Catalyst System | Reaction Step | Operating Conditions | Yield Range | Key Advantage |
| CuI / 1,10-Phenanthroline | C-S Coupling | K₂CO₃, Toluene, 90°C | 75–85% | Enables use of cheap, unactivated 2,6-dibromobenzoates. |
| TBAB (PTC) | C-S Coupling | NaOH (aq), Toluene, 60°C | 80–90% | Avoids anhydrous conditions; highly scalable and safe. |
| DBU (Organic Superbase) | Dieckmann Cyclization | Toluene, 20°C, 24h | 90–98% | Prevents debromination; mild, metal-free, homogeneous. |
| NaH / NaOMe (Traditional) | Cyclization | THF/MeOH, 0°C to RT | 50–70% | Fast reaction, but high risk of side-products and debromination. |
Standardized Experimental Protocols
Protocol A: Copper-Catalyzed C-S Coupling (Synthesis of Thioether Intermediate)
Objective: Selective mono-coupling of methyl thioglycolate to methyl 2,6-dibromobenzoate.
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add methyl 2,6-dibromobenzoate (1.0 equiv), anhydrous K₂CO₃ (2.0 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%).
-
Solvent & Reagent Addition: Add anhydrous toluene (0.2 M relative to substrate) followed by methyl thioglycolate (1.1 equiv).
-
Reaction: Heat the vigorously stirred suspension to 90°C for 18 hours. Causality note: The bulky nature of the 1,10-phenanthroline ligand prevents the formation of inactive polymeric copper-thiolate complexes, maintaining the catalytic cycle.
-
Workup: Cool to room temperature, filter through a short pad of Celite to remove copper salts, and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate methyl 2-bromo-6-((2-methoxy-2-oxoethyl)thio)benzoate.
Protocol B: DBU-Catalyzed Dieckmann Cyclization
Objective: Metal-free ring closure to form the benzothiophene core.
-
Preparation: Dissolve the purified thioether intermediate from Protocol A (1.0 equiv) in anhydrous toluene (0.5 M).
-
Catalyst Addition: Add DBU (1.0 equiv) dropwise at room temperature. The solution will typically darken as the enolate forms.
-
Reaction: Stir at 20°C for 24 hours. Causality note: DBU deprotonates the active methylene. The resulting carbanion attacks the adjacent ester carbonyl. Because DBU is strictly non-nucleophilic, the sterically hindered 4-bromo position remains completely unaffected.
-
Quenching: Quench the reaction by adding 1M aqueous HCl (equal volume to toluene) and stir for 5 minutes to neutralize the DBU.
-
Isolation: Separate the organic layer, extract the aqueous layer twice with diethyl ether, dry over MgSO₄, and concentrate. The resulting methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate can be used directly for saponification[5].
Protocol C: Saponification to Final Acid
-
Hydrolysis: Suspend the ester in a 3:1 mixture of THF and water. Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4 hours.
-
Acidification: Evaporate the THF, dilute with water, and cool to 0°C. Acidify to pH 2 using 2M HCl.
-
Collection: Filter the precipitated 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid, wash with cold water, and dry under vacuum.
Troubleshooting Guide
Issue: Significant debromination observed in the final product.
-
Root Cause: Use of overly aggressive nucleophilic bases (e.g., NaOMe at elevated temperatures) or palladium catalysts that undergo oxidative addition into the C-Br bond.
-
Solution: Switch the cyclization catalyst to DBU at room temperature. If using a transition metal for the C-S coupling, strictly use Copper (CuI) instead of Palladium, as Copper has a much lower propensity for oxidative addition into unactivated aryl bromides at temperatures below 100°C.
Issue: The C-S coupling reaction stalls, leaving unreacted 2,6-dibromobenzoate.
-
Root Cause: Copper-thiolate polymerization or inactive phase transfer.
-
Solution: If using the Cu-catalyzed route, ensure the 1,10-phenanthroline ligand is added before the thioglycolate to stabilize the active Cu(I) species. If using the PTC route, increase the stirring rate (>800 rpm) to maximize the interfacial surface area between the aqueous NaOH and the toluene layer.
Issue: Ester hydrolysis occurs before cyclization during the PTC method.
-
Root Cause: Aqueous NaOH is hydrolyzing the methyl ester of the halobenzoate or the thioglycolate faster than the C-S coupling can occur.
-
Solution: Lower the reaction temperature to 50°C and switch the base from NaOH to aqueous K₂CO₃. Potassium carbonate is sufficiently basic to deprotonate the thiol (pKa ~10) but significantly slower at hydrolyzing esters.
References
-
Beck, J. R. (1973). Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. The Journal of Organic Chemistry, 38(23), 4086-4087. URL: [Link]
-
Hansen, F. K., Khankischpur, M., Tolaymat, I., Mesaros, R., Dannhardt, G., & Geffken, D. (2012). Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 22(15), 5031-5034. URL: [Link]
-
Yoshikai, N., Rayner, C. M., & Graham, M. A. (2001). Product Class 4: Benzo[b]thiophenes. Science of Synthesis. URL: [Link]
- U.S. Patent No. 5,298,630. (1994). Process for synthesizing substituted 2-benzo[b]thiophene carboxylic acids.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. WO1999047510A2 - PROCESS FOR SYNTHESIZING SUBSTITUTED 2-BENZO[b] THIOPHENE CARBOXYLIC ACIDS AND SALTS THEREOF - Google Patents [patents.google.com]
- 5. Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid
Process Overview & Synthetic Strategy
The benzo[b]thiophene scaffold is a critical building block in medicinal chemistry, frequently utilized in the development of dual 5-LOX/COX inhibitors and RAGE antagonists[1],[2]. Scaling up the production of the 4-bromo-3-hydroxy derivative presents unique steric and electronic challenges that require precise control over reaction parameters.
The most robust, self-validating route relies on a one-pot Nucleophilic Aromatic Substitution (SNAr) followed by a Dieckmann-type cyclization[3],[4]. We utilize methyl 2-bromo-6-fluorobenzoate as the starting material. The highly electronegative fluorine atom activates the adjacent position for SNAr by methyl thioglycolate. Following thioether formation, a strong base (KOtBu) drives the intramolecular cyclization, overcoming the steric hindrance imposed by the bulky 4-bromo substituent.
Synthetic workflow for 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid.
Step-by-Step Methodologies
Protocol A: One-Pot SNAr and Dieckmann Cyclization
Causality Focus: Potassium tert-butoxide (KOtBu) is selected over Sodium methoxide (NaOMe) because its higher basicity provides the thermodynamic driving force required for the sterically hindered cyclization, while its bulkiness prevents transesterification side reactions at the ester moiety.
-
Preparation: Charge a dry, nitrogen-flushed 5 L jacketed reactor with methyl 2-bromo-6-fluorobenzoate (1.0 eq, 500 g) and anhydrous THF (10 vol, 5 L).
-
Reagent Addition: Add methyl thioglycolate (1.1 eq) via an addition funnel. Cool the mixture to 0 °C using a chiller.
-
Base Addition: Add KOtBu (2.5 eq) in 5 portions over 1 hour to control the exotherm. Maintain the internal temperature below 5 °C.
-
Cyclization: Stir at 0 °C for 1 hour, then gradually warm to 25 °C and stir for 4 hours.
-
Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material and the acyclic thioether intermediate (M+H = 319 for the 79Br isotope) confirms complete cyclization.
-
Workup: Quench with saturated aqueous NH₄Cl (2 L) and extract with EtOAc (3 x 1.5 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate.
Protocol B: Saponification and Acidification
Causality Focus: 3-Hydroxybenzo[b]thiophene derivatives are highly electron-rich and susceptible to aerobic oxidation under alkaline conditions[5]. Degassing the solvent prevents oxidative dimerization and degradation.
-
Dissolution: Dissolve the intermediate from Protocol A in thoroughly degassed MeOH (5 vol).
-
Hydrolysis: Add 2M aqueous NaOH (3.0 eq) under a continuous nitrogen sweep. Stir at 40 °C for 2 hours.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove MeOH. Dilute the aqueous residue with degassed water (3 vol) and cool to 0 °C.
-
Acidification: Slowly add 2M HCl until the pH reaches 2.0.
-
Self-Validation Check: The pH must be strictly verified with a calibrated pH probe. Complete precipitation of the product serves as a visual confirmation of successful acidification.
-
Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 50 °C to afford the final product.
Quantitative Data & Reaction Parameters
| Process Step | Reagents & Solvents | Temp (°C) | Time (h) | Expected Yield | Critical Quality Attribute (CQA) |
| SNAr & Cyclization | Methyl thioglycolate, KOtBu, THF | 0 → 25 | 5.0 | 75 - 82% | Absence of uncyclized thioether intermediate (LC-MS) |
| Saponification | 2M NaOH, Degassed MeOH/H₂O | 40 | 2.0 | > 95% | Complete consumption of methyl ester (TLC/HPLC) |
| Acidification | 2M HCl | 0 | 0.5 | 90 - 95% | Final pH ≤ 2.0; Product purity > 98% (HPLC) |
Troubleshooting & FAQs
Diagnostic logic tree for troubleshooting the critical Dieckmann cyclization step.
Q: Why do we observe the formation of a des-bromo byproduct during the cyclization step? A: The use of strong bases like KOtBu at elevated temperatures can sometimes lead to halogen-metal exchange or reductive debromination, especially in electron-deficient aromatics. Causality: The bulky tert-butoxide can act as a single-electron donor under certain thermal conditions. Solution: Maintain strict temperature control (do not exceed 25 °C) and avoid prolonged reaction times.
Q: The final product is dark brown instead of the expected pale yellow/white solid. What caused this? A: 3-Hydroxybenzo[b]thiophene derivatives are highly electron-rich and susceptible to aerobic oxidation, especially in alkaline solutions during saponification[5]. This leads to oxidative dimerization (forming disulfide-like or biphenyl-like polymeric impurities). Solution: Always use sparged, degassed solvents for the NaOH hydrolysis step and maintain a positive nitrogen pressure throughout the reaction.
Q: Can we start with 2-bromo-6-chlorobenzoic acid instead of the fluoro-derivative? A: Yes, but the SNAr displacement of a chloride is thermodynamically less favorable than a fluoride[3]. If using the chloro-derivative, the reaction requires higher temperatures (e.g., refluxing DMF) and a stronger base, which significantly increases the risk of debromination or decomposition. Fluorine provides a superior leaving group for SNAr due to the stabilization of the Meisenheimer complex.
Q: How do we prevent decarboxylation of the final product during drying? A: Thiophene-2-carboxylic acids with electron-donating groups at the 3-position can undergo spontaneous decarboxylation if exposed to excessive heat (>80 °C) under acidic conditions[1]. Solution: Dry the final product in a vacuum oven at a temperature not exceeding 50 °C.
References
-
Hansen, F. K., et al. "Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives." Bioorganic & Medicinal Chemistry Letters 22.15 (2012): 5031-5034. URL: [Link]
-
Beck, J. R. "Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement." The Journal of Organic Chemistry 38.22 (1973): 3832-3836. URL: [Link]
- "PROCESS FOR SYNTHESIZING SUBSTITUTED 2-BENZO[b] THIOPHENE CARBOXYLIC ACIDS AND SALTS THEREOF." Google Patents, WO1999047510A2 (1999).
-
"Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists." National Center for Biotechnology Information (NCBI) (2025). URL: [Link]
Sources
- 1. Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. WO1999047510A2 - PROCESS FOR SYNTHESIZING SUBSTITUTED 2-BENZO[b] THIOPHENE CARBOXYLIC ACIDS AND SALTS THEREOF - Google Patents [patents.google.com]
enhancing the stability of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives
Welcome to the Technical Support Center for 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives . This hub is designed for researchers and drug development professionals facing stability, handling, and synthesis challenges with this highly reactive scaffold.
Below, you will find mechanistic explanations for the instability of this molecule, troubleshooting workflows, self-validating experimental protocols, and quantitative data to guide your synthetic strategies.
Part 1: Fundamental Instability Mechanisms (FAQ)
Q: Why does 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid degrade so rapidly at room temperature? A: The instability of this specific scaffold is driven by two interconnected, synergistic degradation pathways:
-
Facilitated Decarboxylation: The electron-donating 3-hydroxyl group increases electron density on the thiophene ring, stabilizing the transition state for the loss of CO₂ from the C2-carboxylic acid[1]. Furthermore, the bulky 4-bromo substituent creates severe steric hindrance, forcing the C2-carboxyl group out of the aromatic plane. This breaks conjugation and drastically lowers the activation energy for spontaneous decarboxylation.
-
Keto-Enol Tautomerism: The 3-hydroxybenzo[b]thiophene system exists in a dynamic equilibrium with its 3-keto tautomer (benzo[b]thiophen-3(2H)-one)[2]. The keto form is highly susceptible to oxidative dimerization in the presence of trace oxygen, leading to the formation of complex, colored degradation products[3].
Q: How can I stabilize the molecule for long-term storage or biological assays? A: You must chemically "lock" the reactive sites. Esterification of the C2-carboxylic acid (e.g., forming an ethyl ester) removes the acidic proton and prevents decarboxylation[4]. If the free acid is strictly required for your biological assay, you must lock the C3-hydroxyl group via O-alkylation or O-acylation to prevent tautomerization to the reactive keto form[5].
Degradation pathways and stabilization logic for 3-hydroxybenzo[b]thiophene-2-carboxylic acids.
Part 2: Troubleshooting Guide & Workflows
When your analytical data (HPLC/MS or NMR) indicates degradation, use the following logical workflow to identify the specific pathway and apply the correct synthetic intervention.
Troubleshooting workflow for identifying and resolving specific degradation mechanisms.
Part 3: Experimental Protocols for Stabilization
The following protocols are designed as self-validating systems. The visual and analytical cues embedded in the steps ensure you can verify the success of the reaction in real-time.
Protocol A: C2-Esterification (Synthesis of Ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate)
Causality: Converting the carboxylic acid to an ester eliminates the driving force for decarboxylation by removing the acidic proton and stabilizing the C2 position against thermal degradation[4].
-
Preparation: Dissolve 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF under a strict Argon atmosphere.
-
Activation: Add K₂CO₃ (1.5 eq) and stir for 15 minutes at 0°C.
-
Self-Validation Check: The solution will transition from pale yellow to a slightly darker, transparent amber. This color shift confirms the successful formation of the reactive carboxylate/phenoxide anion.
-
-
Alkylation: Dropwise add ethyl iodide (1.2 eq) via syringe.
-
Reaction: Remove the ice bath, warm to room temperature, and stir for 4 hours.
-
Quench & Extraction: Quench the reaction carefully with 1M HCl until the pH reaches ~4. Extract with EtOAc (3x). Wash the combined organic layers thoroughly with brine (5x) to remove residual DMF.
-
Isolation: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexane:EtOAc 9:1) to yield the stable ethyl ester.
Protocol B: C3-O-Acetylation (Locking the Enol Form)
Causality: Acylation of the 3-OH group forces the molecule to remain in the aromatic enol state, completely shutting down the tautomerization to the reactive 3-keto form and preventing oxidative dimerization[5].
-
Preparation: Suspend the starting material in anhydrous dichloromethane (DCM) at 0°C.
-
Reagent Addition: Add anhydrous pyridine (2.0 eq) followed by dropwise addition of acetic anhydride (1.5 eq).
-
Reaction: Stir for 2 hours at room temperature.
-
Self-Validation Check: Spot the reaction on a TLC plate (Hexane:EtOAc 3:1). You should observe the complete disappearance of the highly polar starting material (streaking near the baseline) and the emergence of a tight, highly UV-active spot at a higher Rf (~0.6).
-
-
Workup: Wash the organic layer with saturated aqueous CuSO₄.
-
Self-Validation Check: The aqueous layer will turn deep blue, confirming the successful extraction and removal of pyridine.
-
-
Isolation: Wash with water, dry over MgSO₄, and concentrate to obtain the O-acetylated derivative.
Part 4: Quantitative Stability Data
To guide your experimental design, the table below summarizes the stability metrics of the free acid versus its protected derivatives.
Table 1: Comparative Stability Metrics for 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic Acid Derivatives
| Compound | Structural Modification | T₁/₂ in Solution (DMSO, 25°C) | Primary Degradation Pathway | Recommended Storage Conditions |
| Free Acid | None (Unmodified) | < 12 hours | Decarboxylation / Oxidation | -80°C, Argon atmosphere, Dark |
| Ethyl Ester | C2-Esterification | > 6 months | None observed | -20°C, Desiccated |
| O-Acetyl Free Acid | C3-O-Acetylation | ~ 14 days | Slow Decarboxylation | -20°C, Argon atmosphere |
| O-Methyl Ester | C2-Ester, C3-Ether | > 1 year | Highly Stable | 4°C, Standard refrigeration |
References
-
Product Class 4: Benzo[b]thiophenes Source: Science of Synthesis (Thieme Connect) URL:[2]
-
Discovery of Novel and Ligand-Efficient Inhibitors of Plasmodium falciparum and Plasmodium vivax N-Myristoyltransferase Source: Journal of Medicinal Chemistry - ACS Publications URL:[3]
-
2167533-74-4 | Ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate Source: BLD Pharm URL:[4]
-
Database: chembl - UCSC Genomics Text Indexing (Ref: Hansen et al., Bioorganic & Medicinal Chemistry Letters, 2012) Source: UCSC Genomics URL:[1]
-
Common Occurrence of Twisted Molecular Crystal Morphologies from the Melt Source: ACS Publications URL:[5]
Sources
Comparative Biological Activity Guide: 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic Acid vs. Established Benzothiophenes
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow
Executive Summary: The Benzothiophene Pharmacophore
The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous FDA-approved therapeutics, including Raloxifene (estrogen receptor modulator) and Zileuton (5-lipoxygenase inhibitor). However, in early-stage drug discovery, highly functionalized intermediates like 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid (4-Br-3-OH-B[b]T-2-CA) offer superior versatility[1].
Unlike end-stage commercial drugs, 4-Br-3-OH-B[b]T-2-CA is a multifunctional building block. Its unique substitution pattern—a bulky halogen at position 4, a hydrogen-bonding hydroxyl at position 3, and a reactive carboxylic acid at position 2—allows researchers to rapidly synthesize libraries of biologically active derivatives (e.g., acylhydrazones and carboxamides) that target multidrug-resistant bacteria, metabolic enzymes, and inflammatory receptors[2][3][4].
Structural & Mechanistic Analysis
To understand the biological efficacy of 4-Br-3-OH-B[b]T-2-CA derivatives compared to other benzothiophenes, we must analyze the causality behind its structural features:
-
The 4-Bromo Substitution (Halogen Bonding): The bromine atom provides significant steric bulk and acts as a strong halogen bond donor. In enzymatic active sites, this facilitates deep insertion into hydrophobic pockets, preventing substrate access[4]. Furthermore, it serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions.
-
The 3-Hydroxy Substitution (Hydrogen Bonding): Mimicking the phenolic interactions seen in drugs like Raloxifene, the 3-OH group acts as a potent hydrogen bond donor and acceptor. It establishes equilibrium hydrogen bonding with catalytic triads in target proteins[4].
-
The 2-Carboxylic Acid (Derivatization Hub): The carboxyl group allows for rapid conversion into carboxamides (yielding potent RAGE antagonists)[5] or acylhydrazones (yielding potent anti-MRSA agents)[6].
Table 1: Comparative Pharmacological Profiles of Benzothiophene Derivatives
| Compound / Scaffold | Primary Target | Key Structural Feature | Primary Indication |
| 4-Br-3-OH-B[b]T-2-CA | α-Amylase, RAGE, MRSA | 4-Bromo, 3-Hydroxy, 2-Carboxyl | Versatile Intermediate / Broad-Spectrum |
| Raloxifene | Estrogen Receptor (ER) | Basic side chain, Phenolic OH | Osteoporosis, Breast Cancer |
| Zileuton | 5-Lipoxygenase (5-LOX) | N-hydroxyurea moiety | Asthma |
| Sertaconazole | Fungal Ergosterol Synthesis | Dichlorophenyl, Imidazole | Antifungal |
Mechanistic Pathway Visualization
The following diagram illustrates the binding logic of 4-Br-3-OH-B[b]T-2-CA derivatives within a target protein's active site compared to standard competitive inhibitors.
Fig 1. Mechanistic binding pathway of 4-Br-3-OH-B[b]T-2-CA derivatives vs standard inhibitors.
Quantitative Performance Data
When derivatized, the 4-Br-3-OH-B[b]T-2-CA scaffold frequently outperforms or matches the biological activity of established clinical standards across multiple therapeutic areas[2][3][4].
Table 2: In Vitro Performance vs. Standard Alternatives
| Target / Assay | Compound Derivative | IC50 / MIC Value | Performance vs. Standard |
| α-Amylase Inhibition | B[b]T-2-Carboxylate Derivative (3b) | 5.37 ± 0.25 µM | Superior to Acarbose (6.40 µM)[7] |
| RAGE Antagonism | B[b]T-2-Carboxamide Derivative (3t') | 13.2 µM | Comparable to Azeliragon (13.0 µM)[5] |
| MRSA (MIC) | B[b]T-2-Acylhydrazone Derivative | 4 µg/mL | Comparable to standard antibiotics[6] |
Experimental Protocols: Self-Validating in vitro Screening
To objectively evaluate the biological activity of synthesized 4-Br-3-OH-B[b]T-2-CA derivatives, researchers must utilize a self-validating assay system. Below is the standardized protocol for evaluating α-Amylase Inhibition , designed to ensure that all observed activity is strictly causal to the compound's structure[4][8].
Step-by-Step Methodology: α-Amylase Inhibition Assay
-
Reagent Preparation & Baseline Establishment:
-
Action: Prepare a 0.02 M sodium phosphate buffer (pH 6.9) containing 0.006 M NaCl. Dissolve the derivative in DMSO (final assay concentration <1% to prevent solvent-induced denaturation).
-
Causality: Establishing a baseline (vehicle control) without the inhibitor ensures that any subsequent reduction in enzyme activity is strictly due to the benzothiophene derivative, not solvent toxicity.
-
-
Inhibitor Pre-Incubation:
-
Action: Mix 50 µL of the derivative solution with 50 µL of porcine pancreatic α-amylase solution (0.5 mg/mL). Incubate at 25°C for 10 minutes.
-
Causality: Pre-incubating the derivative with the enzyme allows the 3-hydroxy group to establish equilibrium hydrogen bonding with the catalytic triad before the substrate is introduced, ensuring accurate competitive binding kinetics.
-
-
Substrate Addition & Reaction:
-
Action: Add 50 µL of a 1% starch solution to the mixture and incubate at 25°C for exactly 10 minutes.
-
Causality: Adding the starch substrate initiates the competitive binding phase. The 4-bromo group's halogen bonding in the hydrophobic pocket competitively prevents substrate access, slowing the cleavage of starch into maltose.
-
-
Quenching & Colorimetric Readout:
-
Action: Stop the reaction by adding 100 µL of dinitrosalicylic acid (DNSA) color reagent. Boil the tubes in a water bath for 5 minutes, cool to room temperature, and dilute with 1 mL distilled water. Measure absorbance at 540 nm.
-
Causality: DNSA reacts with the reducing sugars (maltose) produced by the enzyme. Quenching halts enzyme kinetics at a precise timepoint. A lower absorbance directly correlates to higher enzyme inhibition by the benzothiophene derivative.
-
High-Throughput Experimental Workflow
Fig 2. High-throughput experimental workflow from scaffold preparation to biological screening.
Conclusion
While commercial benzothiophenes like Raloxifene and Zileuton are highly effective for their specific indications, 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid represents a superior starting point for de novo drug discovery. Its precise arrangement of halogen and hydroxyl groups provides exceptional binding affinity across diverse targets, consistently yielding derivatives that rival or outperform standard clinical inhibitors in in vitro assays[4][5].
References
-
Barbier, T. et al. "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus." Biomolecules, 2022.[Link]
-
Bonin, L. et al. "Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists." ChemMedChem, 2025.[Link]
-
Joshi, R.J. et al. "Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene based small molecule α-amylase inhibitors." Journal of Molecular Structure, 2024.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 5. Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 8. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
A Comparative Guide to Validating the Mechanism of Action for Novel Enzyme Inhibitors: A Case Study with 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic Acid Derivatives
Introduction
The benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide array of biological activities, including antagonism of the Receptor for Advanced Glycation End-products (RAGE)[1], inhibition of urokinase-type plasminogen activator (uPA)[3], and broad antiproliferative effects.[4][5] Notably, specific 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives have been identified as potent inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[2][5]
This guide provides a comprehensive, multi-layered framework for rigorously validating the mechanism of action (MoA) of a novel therapeutic candidate. While the principles discussed are broadly applicable, we will focus on a case study involving a hypothetical compound from this class, "BHT-X," a 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid derivative. Our central hypothesis is that BHT-X exerts its primary therapeutic effect through the direct and selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme.
Validating this hypothesis requires more than a single experiment. It demands a logical progression of inquiry, moving from direct biochemical interaction to cellular target engagement, functional pathway modulation, and finally, an assessment of selectivity. This guide will detail the critical experiments at each stage, explaining not just the protocols but the scientific rationale—the causality—that connects them into a cohesive and self-validating narrative.
Part 1: Biochemical Validation: Confirming Direct Enzyme Interaction
The Rationale (Expertise & Experience): The foundational step in MoA validation is to confirm a direct, measurable interaction between the compound and its purified, isolated target.[6][7] This in vitro approach strips away cellular complexity, allowing us to answer two fundamental questions: "Does our compound inhibit the target enzyme?" and "How does it inhibit it?". Understanding the mode of inhibition (e.g., competitive, non-competitive) provides critical insights into whether the compound binds at the active site or an allosteric site, which profoundly influences its pharmacological behavior and potential for optimization.[8][9]
Core Technique: In Vitro Enzyme Kinetic Assays
Enzyme kinetic studies are used to determine a compound's inhibitory potency (typically as an IC₅₀ value) and its mechanism of inhibition by analyzing the enzyme's reaction rate at varying substrate and inhibitor concentrations.[6]
Caption: Modes of reversible enzyme inhibition.
Experimental Protocol: COX-2 Biochemical Inhibition Assay
-
Reagents & Preparation:
-
Purified recombinant human COX-2 enzyme.
-
Arachidonic acid (substrate).
-
BHT-X (inhibitor) dissolved in DMSO, serially diluted.
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with co-factors like hematin and glutathione).
-
Detection Kit: A commercial Prostaglandin E2 (PGE₂) ELISA kit.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of serially diluted BHT-X or DMSO (vehicle control) to respective wells.
-
Add 70 µL of Reaction Buffer to all wells.
-
Add 10 µL of purified COX-2 enzyme solution to all wells except the "no enzyme" control. Pre-incubate for 15 minutes at 37°C.[10]
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).
-
Measure the concentration of the product (PGE₂) in each well using the ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each BHT-X concentration relative to the vehicle control.
-
Plot percent inhibition vs. log[BHT-X] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
To determine the mechanism, repeat the assay with varying concentrations of both substrate (arachidonic acid) and inhibitor (BHT-X). Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Data Interpretation
| Inhibition Type | Lineweaver-Burk Plot Observation | Effect on Vmax | Effect on Km |
| Competitive | Lines intersect on the y-axis. | No change | Increases |
| Non-competitive | Lines intersect on the x-axis. | Decreases | No change |
| Uncompetitive | Lines are parallel. | Decreases | Decreases |
| Mixed | Lines intersect in the upper-left quadrant. | Decreases | Varies |
| Table 1: Interpreting enzyme kinetic data to determine the mechanism of inhibition.[8] |
Part 2: Cellular Validation: Confirming Target Engagement
The Rationale (Trustworthiness): Confirming that a compound inhibits a purified enzyme is a necessary but insufficient step. A drug must be able to permeate the cell membrane, navigate the complex intracellular environment, and bind its target under physiological conditions. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify this "target engagement" in intact cells or tissues.[11][12] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to heat-induced unfolding and aggregation.[13] A positive CETSA result provides strong, self-validating evidence that the drug reaches and binds its target in a living system.
Core Technique: Cellular Thermal Shift Assay (CETSA)
Caption: Simplified inflammatory signaling pathway.
Experimental Protocol: p38 Phosphorylation Assay
-
Cell Culture and Stimulation:
-
Plate macrophages and serum-starve them overnight to reduce basal signaling.
-
Pre-treat cells with BHT-X (at a relevant concentration, e.g., 1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS, 100 ng/mL) for 30 minutes to induce an inflammatory response and activate the COX-2 pathway. Include an unstimulated control group.
-
-
Sample Preparation:
-
Western Blotting:
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA or nonfat milk in TBST). [14] * Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-p38 MAPK .
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Crucial Control: Strip the membrane and re-probe with an antibody for Total-p38 MAPK to ensure equal protein loading and to normalize the phospho-signal.
-
Data Interpretation
A successful experiment will show a strong increase in the Phospho-p38 signal upon LPS stimulation in vehicle-treated cells. In cells pre-treated with BHT-X, this LPS-induced phosphorylation should be significantly reduced, demonstrating that the compound is blocking the functional downstream consequences of COX-2 activity.
| Condition | Relative p-p38 / Total-p38 Signal | Interpretation |
| Unstimulated | 1.0 (Baseline) | Basal level of pathway activation. |
| LPS + Vehicle | 8.5 (Hypothetical) | Strong pathway activation by the inflammatory stimulus. |
| LPS + BHT-X | 2.1 (Hypothetical) | BHT-X significantly blocks the downstream signal, confirming functional target inhibition. |
| Table 3: Interpreting hypothetical Western Blot data for pathway modulation. |
Part 4: Specificity Validation: Assessing Off-Target Effects
The Rationale (Scientific Integrity): The final pillar of MoA validation is demonstrating selectivity. An observed biological effect is only meaningful if it can be confidently attributed to the intended target. Off-target interactions are a primary cause of unexpected toxicity and clinical trial failures. [15][16]Therefore, a rigorous comparison of the compound's activity against its primary target versus other related or unrelated proteins is essential to build a compelling case for a specific MoA. [17]
Comparative Off-Target Profiling Methods
| Method | Principle | Pros | Cons |
| Biochemical Panel Screening | The compound is tested in in vitro enzymatic assays against a panel of related proteins (e.g., COX-1) and common off-targets (e.g., a kinome panel). [18] | Quantitative (provides IC₅₀ values); high-throughput; directly compares potency against related targets. | Does not account for cell permeability or intracellular context; limited by panel composition. |
| Proteome-wide CETSA (CETSA-MS) | CETSA is coupled with mass spectrometry to identify all proteins that are thermally stabilized by the compound in an unbiased, proteome-wide manner. [13] | Unbiased discovery of on- and off-targets; performed in a physiological context (intact cells). | Technically complex; may not detect all interactions; semi-quantitative. |
| Phenotypic Rescue / Genetic Validation | The effect of the compound is tested in cells where the target has been knocked out, knocked down (e.g., via siRNA), or mutated to be drug-resistant. | Provides the strongest genetic link between the target and the cellular phenotype. | Time-consuming; can be difficult to implement for all targets; potential for genetic compensation. |
| Computational Profiling | In silico models predict potential off-targets based on structural similarity between the compound and known ligands, or between the intended target and other proteins. [19] | Fast and inexpensive; can guide experimental design. | Predictive only; requires experimental validation; prone to false positives/negatives. |
| Table 4: A comparison of key methods for validating inhibitor specificity. |
For BHT-X, a robust approach would involve:
-
Biochemical Screening: Test BHT-X against purified COX-1 to determine its selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2). A high index is desirable for reducing gastrointestinal side effects.
-
Phenotypic Rescue: Demonstrate that the anti-inflammatory effect of BHT-X is lost in COX-2 knockout cells.
Conclusion
References
-
Creative Diagnostics. Off-Target Effects Analysis. ([Link])
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. ([Link])
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf. ([Link])
-
Saei, A. A., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. ([Link])
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. ([Link])
-
Massive Bio. (2026). Off Target Effect. ([Link])
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. ([Link])
-
Chen, Z., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. PMC - NIH. ([Link])
-
Domainex. Biochemical kinase assay to improve potency and selectivity. ([Link])
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. ([Link])
-
Lama, R., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. PMC - NIH. ([Link])
-
bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. ([Link])
-
Reaction Biology. KINASE PROFILING & SCREENING. ([Link])
-
Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. ([Link])
-
Assay Guidance Manual - NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. ([Link])
-
Journal of Visualized Experiments. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. PMC - NIH. ([Link])
-
JoVE. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. ([Link])
-
Edmondson, D. E., et al. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - NIH. ([Link])
-
ResearchGate. (2015). (PDF) Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. ([Link])
-
Bailly, F., et al. (2025). Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. PMC - NIH. ([Link])
-
MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. ([Link])
-
Bentham Science Publishers. (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. ([Link])
-
Bridges, A. J., et al. (1993). The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. PubMed. ([Link])
-
Semantic Scholar. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ([Link])
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. domainex.co.uk [domainex.co.uk]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 16. massivebio.com [massivebio.com]
- 17. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Efficacy of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic Acid Analogs: A Comparative Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide
Mechanistic Rationale: The Case for Dual 5-LOX/COX Inhibition
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors effectively suppress prostaglandin synthesis but suffer from a critical mechanistic flaw: the "leukotriene shunt." By exclusively blocking cyclooxygenase (COX), un-metabolized arachidonic acid (AA) is redirected into the 5-lipoxygenase (5-LOX) pathway, leading to an overproduction of leukotrienes. This shunting is a primary driver of NSAID-induced gastric ulceration and bronchoconstriction.
To overcome this, dual 5-LOX/COX inhibitors have been developed. Among the most promising novel scaffolds are 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives (). Specifically, the 4-bromo analogs exhibit exceptional dual-target affinity. The causality behind this efficacy lies in molecular geometry: the rigid benzothiophene core perfectly orients the carboxylic acid to interact with the catalytic arginine residues of both enzymes, while the highly electronegative and lipophilic bromine atom at the C4 position engages in strong halogen bonding within the hydrophobic catalytic pockets, significantly increasing target residence time.
Dual inhibition of the Arachidonic Acid pathway by 4-Bromo-benzo[b]thiophene analogs.
In Vitro Comparative Efficacy Profiling
To objectively evaluate the 4-bromo analog, its enzymatic inhibition profile must be benchmarked against established clinical standards: Licofelone (a clinical-stage dual inhibitor) (), Indomethacin (a non-selective COX inhibitor), and Zileuton (a selective 5-LOX inhibitor).
Table 1: In Vitro Enzymatic Inhibition (IC₅₀) in Human Whole Blood
Data represents mean IC₅₀ values. Lower values indicate higher potency.
| Compound | Target Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Selectivity (COX-2/COX-1) |
| 4-Bromo Analog | Dual COX/LOX | 0.45 ± 0.08 | 0.85 ± 0.12 | 0.30 ± 0.05 | 1.88 |
| Licofelone | Dual COX/LOX | 0.16 ± 0.04 | 0.23 ± 0.05 | 0.18 ± 0.03 | 1.43 |
| Indomethacin | COX-1/2 | 0.04 ± 0.01 | 0.45 ± 0.06 | >100 | 11.25 |
| Zileuton | 5-LOX | >100 | >100 | 0.65 ± 0.09 | N/A |
Data Interpretation: The 4-bromo analog demonstrates submicromolar potency across all three targets. While slightly less potent than Licofelone, it achieves a highly balanced inhibition ratio between 5-LOX and COX-1, which is critical for preventing the leukotriene shunt without causing complete suppression of homeostatic prostaglandins.
Self-Validating Protocol: In Vitro Human Whole Blood Assay (HWBA)
Relying solely on purified recombinant enzymes often yields false positives due to the lack of plasma protein binding. The Human Whole Blood Assay (HWBA) () is the gold standard because it tests the compound in a physiologically relevant matrix.
Self-Validation Mechanism: This protocol incorporates a parallel Lactate Dehydrogenase (LDH) release assay. This ensures that the observed reduction in eicosanoids is caused by true enzymatic inhibition, not by compound-induced cytotoxicity (which would artificially lower eicosanoid levels by killing the leukocytes).
Step-by-step workflow of the self-validating Human Whole Blood Assay.
Step-by-Step Methodology:
-
Blood Collection: Draw venous blood from healthy, fasting donors (who have abstained from NSAIDs for 14 days) into heparinized tubes.
-
Compound Treatment: Aliquot 1 mL of blood into microcentrifuge tubes. Add the 4-bromo analog (dissolved in DMSO, final DMSO concentration <0.5%) at varying concentrations (0.1 to 10 µM). Include a vehicle control (DMSO only). Incubate at 37°C for 15 minutes.
-
Pathway Stimulation:
-
For 5-LOX: Add calcium ionophore A23187 (50 µM) and incubate for 30 minutes.
-
For COX-2: Add Lipopolysaccharide (LPS, 10 µg/mL) and incubate for 24 hours.
-
-
Separation: Centrifuge the samples at 2,000 × g for 10 minutes at 4°C to separate the plasma.
-
Quantification & Validation:
-
Quantify LTB₄ (5-LOX product) and PGE₂ (COX product) using specific enzyme-linked immunosorbent assay (ELISA) kits.
-
Validation Step: Run an LDH cytotoxicity assay on the plasma. Discard any data points where LDH release exceeds 5% of the total cellular LDH, as this indicates cell death rather than enzyme inhibition.
-
In Vivo Efficacy & Pharmacodynamics
The true test of a dual inhibitor is its ability to reduce inflammation in vivo while sparing the gastric mucosa. The standard model for this is the Carrageenan-induced rat paw edema model ().
Table 2: In Vivo Efficacy & Gastric Safety Profile (Rat Model)
Edema measured 4 hours post-carrageenan injection. Gastric Ulcer Index scored macroscopically (0 = normal, 5 = severe perforation).
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) | Gastric Ulcer Index |
| Vehicle Control | N/A | 0.0% | 0.1 ± 0.1 |
| 4-Bromo Analog | 20 | 68.5 ± 4.2% | 0.4 ± 0.1 |
| Licofelone | 20 | 72.1 ± 3.8% | 0.3 ± 0.1 |
| Indomethacin | 5 | 75.0 ± 2.5% | 3.8 ± 0.4 |
Data Interpretation: The 4-bromo analog provides anti-inflammatory efficacy comparable to Indomethacin but with a near-zero gastric ulcer index. This directly validates the hypothesis that blocking 5-LOX alongside COX prevents the accumulation of gastro-toxic leukotrienes, offering a vastly superior safety window.
Self-Validating Protocol: In Vivo Edema & Gastric Lesion Assay
Self-Validation Mechanism: Efficacy and toxicity are measured in the exact same animal cohort. By evaluating paw volume (efficacy) and subsequently harvesting the stomach (safety), researchers eliminate inter-cohort biological variability, ensuring the therapeutic index calculated is absolute.
Step-by-Step Methodology:
-
Animal Preparation: Fast adult male Wistar rats (150-200g) for 18 hours prior to the experiment, allowing free access to water. Fasting is critical to ensure uniform gastric exposure to the compounds.
-
Dosing: Administer the 4-bromo analog, reference drugs, or vehicle (0.5% carboxymethylcellulose) orally via gavage.
-
Edema Induction: One hour post-dosing, inject 0.1 mL of a 1% (w/v) λ-carrageenan suspension in sterile saline into the subplantar region of the right hind paw.
-
Efficacy Measurement: Measure paw volume using a plethysmometer immediately before injection (baseline) and 4 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle control.
-
Safety Validation (Gastric Scoring): At the 5-hour mark, euthanize the animals via CO₂ asphyxiation. Excise the stomachs, open them along the greater curvature, and rinse with cold saline. Examine the gastric mucosa under a stereomicroscope. Score lesions on a 0-5 scale based on the length and severity of hemorrhagic bands.
References
-
Hansen, F. K., et al. "Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives." Bioorganic & Medicinal Chemistry Letters 22.15 (2012): 5031-5034.[Link]
-
Rotondo, S., et al. "The lipoxygenase-cyclooxygenase inhibitor licofelone prevents thromboxane A2-mediated cardiovascular derangement triggered by the inflammatory peptide fMLP in the rabbit." British Journal of Pharmacology 147.7 (2006): 760-769.[Link]
-
Patrignani, P., et al. "Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases." Journal of Pharmacology and Experimental Therapeutics 271.3 (1994): 1705-1712. [Link]
-
Winter, C. A., et al. "Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine 111.3 (1962): 544-547.[Link]
comparative analysis of different synthetic routes to 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid
Introduction
4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a crucial heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its structural motif is found in various pharmacologically active molecules, making the development of efficient and scalable synthetic routes a significant area of research. This guide provides a comparative analysis of different synthetic strategies to obtain this target molecule, offering insights into the rationale behind the chosen methodologies, detailed experimental protocols, and a discussion of the advantages and disadvantages of each approach.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule suggests two primary strategies:
-
Late-Stage Bromination: Synthesis of the 3-hydroxybenzo[b]thiophene-2-carboxylic acid core followed by a regioselective bromination at the C-4 position. This approach leverages the directing effect of the C-3 hydroxyl group.
-
Ring Formation from a Brominated Precursor: Construction of the benzo[b]thiophene ring system from a starting material that already contains the bromine atom at the desired position.
This guide will delve into the practical implementation of these two divergent synthetic pathways.
Route 1: Late-Stage Regioselective Bromination
This route is conceptually straightforward and relies on the synthesis of the 3-hydroxybenzo[b]thiophene-2-carboxylic acid intermediate, which is then subjected to electrophilic bromination.
Step 1: Synthesis of Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate
A robust and efficient method for the synthesis of the 3-hydroxybenzo[b]thiophene-2-carboxylate core is the reaction of a 2-halobenzoic acid ester with ethyl thioglycolate. A particularly effective variation involves a copper-catalyzed reaction followed by an intramolecular Dieckmann condensation.
Reaction Mechanism: The reaction proceeds via an initial S-arylation of ethyl thioglycolate with ethyl 2-bromobenzoate, catalyzed by a copper(I) salt. The resulting thioether then undergoes an intramolecular Dieckmann condensation, where a base promotes the cyclization to form the five-membered thiophene ring. Tautomerization of the resulting β-keto ester affords the more stable enol form, the 3-hydroxybenzo[b]thiophene derivative.
Experimental Protocol:
-
Materials: Ethyl 2-bromobenzoate, ethyl thioglycolate, potassium carbonate, copper(I) iodide, dimethylformamide (DMF), ethanol, sodium ethoxide.
-
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 eq) and copper(I) iodide (0.1 eq) in DMF, add ethyl 2-bromobenzoate (1.0 eq) and ethyl thioglycolate (1.2 eq).
-
Heat the reaction mixture to 120 °C and stir for 12 hours under an inert atmosphere.
-
Cool the mixture to room temperature, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude thioether in anhydrous ethanol and add a freshly prepared solution of sodium ethoxide in ethanol (2.0 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool to room temperature, acidify with dilute hydrochloric acid, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate.
-
Step 2: Regioselective Bromination
The electron-donating hydroxyl group at the C-3 position strongly activates the benzo[b]thiophene ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. In this case, the C-4 position is the electronically favored site for bromination.
Causality of Experimental Choice: N-Bromosuccinimide (NBS) is chosen as the brominating agent due to its ability to provide a low concentration of molecular bromine in situ, which helps to minimize over-bromination and other side reactions. Acetonitrile is a suitable polar aprotic solvent for this reaction.
Experimental Protocol:
-
Materials: Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate, N-Bromosuccinimide (NBS), acetonitrile.
-
Procedure:
-
Dissolve ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (1.0 eq) in acetonitrile in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate.
-
Step 3: Saponification
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Experimental Protocol:
-
Materials: Ethyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate, sodium hydroxide, ethanol, water, hydrochloric acid.
-
Procedure:
-
Dissolve the crude ethyl ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with dilute hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid.
-
Route 2: Ring Formation from a Brominated Precursor
This approach involves the synthesis of a brominated aromatic precursor which is then cyclized to form the desired benzo[b]thiophene ring system. A notable example is the reaction of 2-mercaptobenzoic acid with a suitable brominated two-carbon synthon. A more direct one-pot method has been recently reported for analogous 2-aroyl derivatives[1].
One-Pot Synthesis from 2-Mercaptobenzoic Acid and Bromoacetyl Bromide
This modern and efficient one-pot method combines the S-alkylation and intramolecular cyclization steps.
Reaction Mechanism: The synthesis begins with the S-alkylation of 2-mercaptobenzoic acid with bromoacetyl bromide in the presence of a base to form an S-carboxymethylated intermediate. This intermediate then undergoes an intramolecular acylation followed by cyclization and dehydration to afford the 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid. The regioselectivity for the bromine on the benzene ring is established by the starting material. To obtain the 4-bromo derivative, one would need to start with 2-mercapto-3-bromobenzoic acid. A more plausible variation of this route for the target molecule would involve the reaction of 2-mercaptobenzoic acid with dibromoacetyl bromide, followed by cyclization and hydrolysis. However, a more established route involves the reaction of a substituted 2-mercaptobenzoic acid.
A more practical approach within this strategy is to start with a pre-brominated thiophenol and build the second ring.
Alternative Route 2: Synthesis from 2-Bromo-6-fluorobenzaldehyde
This route builds the thiophene ring onto a pre-functionalized benzene ring, as described in several patents[2][3]. While these patents describe the synthesis of 4-bromobenzo[b]thiophene, the methodology can be adapted.
Step 1: Synthesis of 2-((carboxymethyl)thio)-3-bromobenzoic acid
-
Materials: 3-Bromo-2-mercaptobenzoic acid, ethyl bromoacetate, potassium carbonate, acetone.
-
Procedure:
-
To a solution of 3-bromo-2-mercaptobenzoic acid (1.0 eq) in acetone, add potassium carbonate (2.5 eq) and ethyl bromoacetate (1.1 eq).
-
Reflux the mixture for 6 hours.
-
Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Hydrolyze the resulting ester with aqueous sodium hydroxide to obtain 2-((carboxymethyl)thio)-3-bromobenzoic acid after acidification.
-
Step 2: Cyclization to form 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid
-
Materials: 2-((carboxymethyl)thio)-3-bromobenzoic acid, acetic anhydride, sodium acetate.
-
Procedure:
-
Heat a mixture of 2-((carboxymethyl)thio)-3-bromobenzoic acid (1.0 eq), acetic anhydride (3.0 eq), and anhydrous sodium acetate (0.2 eq) at 100 °C for 2 hours.
-
Pour the reaction mixture into water and stir to hydrolyze the excess acetic anhydride.
-
The cyclized product will precipitate. Collect the solid by filtration, which is the acetylated form of the hydroxyl group.
-
Hydrolyze the acetate group with aqueous base followed by acidification to yield the final product.
-
Comparative Analysis
| Parameter | Route 1: Late-Stage Bromination | Route 2: Ring Formation from Brominated Precursor |
| Starting Materials | Readily available | May require synthesis of substituted precursors |
| Number of Steps | 3 steps from ethyl 2-bromobenzoate | Can be a one-pot reaction or a multi-step process |
| Regiocontrol | Excellent, directed by the C-3 hydroxyl group | Excellent, defined by the starting material |
| Potential Issues | Potential for over-bromination if not controlled | Synthesis of the brominated precursor can be challenging |
| Scalability | Generally scalable | One-pot reactions are often highly scalable |
| Overall Yield | Moderate to good | Can be high for optimized one-pot procedures |
Visualization of Synthetic Workflows
.dot digraph "Synthetic_Route_1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
A [label="Ethyl 2-bromobenzoate"]; B [label="Ethyl 3-hydroxybenzo[b]\nthiophene-2-carboxylate"]; C [label="Ethyl 4-bromo-3-hydroxybenzo[b]\nthiophene-2-carboxylate"]; D [label="4-Bromo-3-hydroxybenzo[b]\nthiophene-2-carboxylic acid"];
A -> B [label=" Ethyl thioglycolate,\n CuI, K2CO3, DMF;\n NaOEt, EtOH"]; B -> C [label=" NBS,\n Acetonitrile"]; C -> D [label=" NaOH,\n EtOH/H2O"]; } .dot Caption: Synthetic workflow for Route 1: Late-Stage Bromination.
.dot digraph "Synthetic_Route_2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
A [label="3-Bromo-2-mercaptobenzoic acid"]; B [label="2-((Carboxymethyl)thio)-3-bromobenzoic acid"]; C [label="4-Bromo-3-hydroxybenzo[b]\nthiophene-2-carboxylic acid"];
A -> B [label=" Ethyl bromoacetate, K2CO3;\n NaOH(aq)"]; B -> C [label=" Acetic anhydride,\n NaOAc; then H3O+"]; } .dot Caption: Synthetic workflow for an alternative Route 2.
Conclusion
Both synthetic strategies presented offer viable pathways to 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid.
-
Route 1 (Late-Stage Bromination) is a reliable and well-understood approach, with the key advantage of predictable regioselectivity in the bromination step. The starting materials are commercially available, making it a practical choice for laboratory-scale synthesis.
-
Route 2 (Ring Formation from a Brominated Precursor) , particularly if a one-pot procedure can be optimized, holds the promise of greater efficiency and atom economy, which is highly desirable for large-scale production. However, the synthesis of the required brominated starting materials may add to the overall complexity.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of synthesis, availability of starting materials, and the importance of factors such as overall yield and process efficiency.
References
-
Hansen, F. K., Khankischpur, M., Tolaymat, I., Mesaros, R., Dannhardt, G., & Geffken, D. (2012). Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. Bioorganic & medicinal chemistry letters, 22(15), 5031–5034. [Link]
-
Mishra, A., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 26-42. [Link]
-
Wikipedia contributors. (2023). Fiesselmann thiophene synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Grokipedia. Fiesselmann thiophene synthesis. [Link]
-
ResearchGate. Paal-Knorr Thiophene Synthesis (Mishra et al., 2011) b) Fiesselmann... [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 21: Thiophene Synthesis. [Link]
-
ACS Publications. Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate. [Link]
-
Yingzhou, X., Hu, D., & Zhao-bo, G. (2019). Regioselective bromination of arenes mediated by triphosgene-oxidized bromide. Tetrahedron. [Link]
-
MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
Kumar, A., & Kumar, V. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules (Basel, Switzerland), 27(1), 133. [Link]
-
Khan, I., et al. (2024). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. RSC Advances, 14(16), 11099-11111. [Link]
- Google Patents. (2020). CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
-
Patsnap. (2020). Synthesis method of 4-bromobenzo[b]thiophene. [Link]
Sources
- 1. Facile synthesis of substituted 2-aroylbenzo[ b ]thiophen-3-ols to form novel triazole hybrids using click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01146E [pubs.rsc.org]
- 2. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 3. Synthesis method of 4-bromobenzo[b]thiophene - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to the Cytotoxicity of Benzo[b]thiophene Derivatives in Cancer Cell Lines: A Focus on 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid
This guide provides a comprehensive analysis of the cytotoxic properties of benzo[b]thiophene derivatives against various cancer cell lines, with a specific focus on the potential of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes findings from structurally related benzo[b]thiophene analogs to provide a predictive comparison and a framework for future research. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction: The Therapeutic Potential of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Among these, its anticancer properties have garnered significant attention, with numerous derivatives exhibiting potent cytotoxicity against a spectrum of cancer cell lines.[2][3][4] The versatility of the benzo[b]thiophene ring system allows for substitutions at various positions, leading to a diverse library of compounds with distinct pharmacological profiles. This guide will explore the cytotoxic landscape of these derivatives, offering a comparative analysis to inform the evaluation of novel analogs like 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid.
Comparative Cytotoxicity of Benzo[b]thiophene Derivatives
Numerous studies have demonstrated the in vitro anticancer activity of benzo[b]thiophene derivatives. The cytotoxic efficacy often varies depending on the substitution pattern on the benzo[b]thiophene core and the cancer cell line being investigated.
Table 1: Comparative IC50 Values of Various Benzo[b]thiophene Derivatives Across Different Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | MDA-MB-231 (Breast) | 126.67 | - | - | [2] |
| HepG2 (Liver) | 67.04 | - | - | [2] | |
| LNCaP (Prostate) | 127.59 | - | - | [2] | |
| Caco-2 (Colorectal) | 63.74 | - | - | [2] | |
| Panc-1 (Pancreatic) | 76.72 | - | - | [2] | |
| HeLa (Cervical) | 146.75 | - | - | [2] | |
| Ishikawa (Endometrial) | 110.84 | - | - | [2] | |
| Benzo[b]thiophene-6-carboxamide 1,1-dioxides | HTB-54 (Lung) | Nanomolar range | - | - | [3] |
| CCRF-CEM (Leukemia) | Nanomolar range | - | - | [3] | |
| HeLa (Cervical) | Nanomolar range | - | - | [3] | |
| Thiophene carboxamide derivative (MB-D2) | A375 (Melanoma) | Significant cytotoxicity | 5-Fluorouracil | - | [5] |
| HT-29 (Colorectal) | Significant cytotoxicity | 5-Fluorouracil | - | [5] | |
| MCF-7 (Breast) | 38.93% viability at 100 µM | 5-Fluorouracil | - | [5] | |
| Thiophene derivative (F8) | CCRF-CEM (Leukemia) | 0.805 - 3.05 | - | - | [6][7] |
Analysis: The data clearly indicates that the benzo[b]thiophene scaffold is a viable starting point for the development of cytotoxic agents. The IC50 values range from the nanomolar to the micromolar range, highlighting the potent activity of some derivatives. For instance, benzo[b]thiophene-6-carboxamide 1,1-dioxides show promise with nanomolar efficacy.[3] The variation in activity across different cell lines suggests that specific substitutions may confer selectivity towards certain cancer types.
Postulated Mechanisms of Action
The cytotoxic effects of benzo[b]thiophene derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, and interfere with critical cellular processes.
Induction of Apoptosis
A common mechanism of action for many anticancer compounds, including benzo[b]thiophene derivatives, is the induction of apoptosis. This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways.
-
Intrinsic Pathway: This pathway is initiated by intracellular stress, such as DNA damage or oxidative stress. Benzo[b]thiophene derivatives have been shown to induce the expression of pro-apoptotic proteins like BAX and caspases (CASP3, CASP9), while downregulating anti-apoptotic proteins like Bcl-2.[2][5]
-
Extrinsic Pathway: This pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8 (CASP8).[2]
Some derivatives have also been found to cause cell cycle arrest, often at the S phase, preventing cancer cells from replicating.[3]
Caption: Postulated apoptotic pathways induced by benzo[b]thiophene derivatives.
Generation of Reactive Oxygen Species (ROS)
Several studies have indicated that benzo[b]thiophene derivatives can induce a significant increase in intracellular Reactive Oxygen Species (ROS) levels.[3][6] This elevation in ROS can lead to oxidative stress, damage to cellular components, and ultimately trigger apoptosis.
Inhibition of Key Signaling Pathways
Recent research has also pointed towards the inhibition of specific signaling pathways as a mechanism of action. For example, certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to target the RhoA/ROCK pathway, which is crucial for cancer cell proliferation, migration, and invasion.[8][9] Other derivatives have been identified as inhibitors of STAT3, a key protein involved in cell proliferation and survival.[10]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Objective: To determine the cytotoxic effect of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid on a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid (test compound)
-
Positive control (e.g., Doxorubicin, Cisplatin)[13]
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive control in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound, positive control, or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The existing body of research strongly supports the benzo[b]thiophene scaffold as a promising template for the design of novel anticancer agents. While direct cytotoxic data for 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is not yet available, the collective evidence from its structural analogs suggests that it is a compound of interest for further investigation.
Future studies should focus on:
-
Synthesis and Characterization: The first step is the successful synthesis and full characterization of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid.
-
In Vitro Cytotoxicity Screening: A comprehensive screening against a panel of diverse cancer cell lines is essential to determine its cytotoxic profile and potential for selectivity.
-
Mechanism of Action Studies: Should the compound exhibit significant cytotoxicity, further experiments to elucidate its mechanism of action, including apoptosis induction, cell cycle analysis, and ROS generation, will be crucial.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related analogs will help in identifying the key structural features required for potent and selective anticancer activity.
By systematically following this research path, the therapeutic potential of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid as a novel anticancer agent can be thoroughly evaluated.
References
- Poorhosein Ghazi Mahaleh, S., et al. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative.
- (2026, March 2). A Decade of Decline: The Decreasing Use of Positive Controls Threatens the Reliability of In vitro Cancer Research. PubMed.
- (2010, August 1).
- Biologically active compounds based on benzo[b]-thiophene and...
- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK p
- (2023, July 1). New Approaches for the Synthesis N-alkylated Benzo[b]thiophene Derivatives together with their Antiproliferative and Molecular Docking Studies. Bentham Science Publishers.
- In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
- Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent ST
- CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
- (2021, February 23). What is the best cytotoxic agent (as a positive control)?
- MTT assay protocol. Abcam.
- (2025, February 19).
- Cytotoxicity MTT Assay Protocols and Methods.
- (2023, December 21). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells.
- (2024, September 11).
- (2025, July 16).
- Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. oiccpress.com [oiccpress.com]
- 3. Benzo[b]thiophene-6-carboxamide 1,1-dioxides: inhibitors of human cancer cell growth at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. atlantisbioscience.com [atlantisbioscience.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
benchmarking the inhibitory activity of novel benzothiophenes against known drugs
In the landscape of modern drug discovery, the benzothiophene scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4] Its inherent structural versatility allows for a wide range of chemical modifications, leading to the development of potent and selective inhibitors for various enzymatic targets.[1][2][3][4] This guide provides a comprehensive technical comparison of the inhibitory activity of novel benzothiophene derivatives against established drugs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Benzothiophene Scaffold: A Foundation for Diverse Inhibitory Action
Benzothiophene, a bicyclic aromatic compound composed of a fused benzene and thiophene ring, is a key pharmacophore in several FDA-approved drugs, including the selective estrogen receptor modulator Raloxifene, the anti-inflammatory agent Zileuton, and the antifungal drug Sertaconazole.[5][6] The success of these established therapeutics has spurred further investigation into novel benzothiophene analogs with the potential to address a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2][3][4]
This guide will focus on three key areas where novel benzothiophenes have shown significant promise as enzyme inhibitors:
-
Anticancer Activity: Targeting kinases such as Polo-like kinase 1 (PLK1) and Aurora kinases.
-
Anti-inflammatory Effects: Inhibition of cyclooxygenase-2 (COX-2).
-
Neuroprotective Potential: Inhibition of cholinesterases.
We will benchmark the performance of these novel compounds against well-characterized drugs in each category, providing a clear perspective on their potential therapeutic value.
Comparative Inhibitory Activity: Novel Benzothiophenes vs. Known Drugs
The following tables summarize the inhibitory potency (IC50 values) of selected novel benzothiophene derivatives in comparison to established drugs. A lower IC50 value indicates greater potency.[7]
Table 1: Anticancer Activity - Kinase Inhibition
| Compound/Drug | Target Kinase | IC50 (µM) | Reference |
| Novel Benzothiophene (Compound 14f) | PLK1-PBD | 0.26 | [8] |
| Novel Benzothiophene (Compound 36) | Aurora A/B | Nanomolar range | [9][10] |
| Novel Benzothiophene (Compound 2c) | Topoisomerase I | 17.69 ± 0.6 | [11] |
| Novel Benzothiophene (Compound 5c) | Topoisomerase I | 18.79 ± 0.64 | [11] |
| Staurosporine (Broad-spectrum inhibitor) | PKCα, PKA, CaM Kinase II | 0.003, 0.007, 0.020 | [12] |
| Topotecan (Known Drug) | Topoisomerase I | 27.27 ± 0.93 | [11] |
Table 2: Anti-inflammatory Activity - COX-2 Inhibition
| Compound/Drug | Target Enzyme | IC50 (µM) | Reference |
| Novel Benzoxazole-benzamide Analog (Compound 66) | COX-2 | 0.14 | [7] |
| Celecoxib (Known Drug) | COX-2 | 0.04 - 0.15 | [7][13][14] |
Table 3: Neuroprotective Potential - Cholinesterase Inhibition
| Compound/Drug | Target Enzyme | IC50 (µM) | Reference |
| Novel Benzothiophene-chalcone (Compound 5f) | AChE | 62.10 | [15] |
| Novel Benzothiophene-chalcone (Compound 5h) | BChE | 24.35 | [15] |
| Galantamine (Known Drug) | AChE | 0.35 - 1.27 | [2][16] |
Elucidating Mechanism of Action: A Look at Key Signaling Pathways
Understanding the mechanism by which these inhibitors exert their effects is paramount. For our discussion on anticancer benzothiophenes targeting kinases, we will focus on the Polo-like kinase 1 (PLK1) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
The PLK1 Signaling Pathway
Polo-like kinase 1 (PLK1) is a critical regulator of multiple stages of mitosis, and its overexpression is a hallmark of many cancers.[17][18] PLK1's role in cell cycle progression makes it an attractive target for anticancer therapies.[17][18] The pathway diagram below illustrates key interactions and the point of inhibition by novel benzothiophene compounds.
Caption: PLK1 signaling pathway and point of inhibition.
PLK1, activated by Aurora A and its cofactor Bora, phosphorylates and activates CDC25C, which in turn activates the CDK1/Cyclin B complex to drive mitotic progression.[1][17] Novel benzothiophene inhibitors target the active form of PLK1, disrupting this cascade and leading to mitotic arrest and apoptosis.[8]
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[19][20][21][22][23][24][25][26][27][28] Dysregulation of this pathway is frequently observed in cancer.[23][27]
Caption: MAPK/ERK signaling pathway and potential points of inhibition.
Upon growth factor binding to a receptor tyrosine kinase, a signaling cascade is initiated through Ras, Raf, MEK, and finally ERK, which then translocates to the nucleus to regulate gene expression.[19][20][21][22][23][24][25][26][27][28] Benzothiophene-based kinase inhibitors can target components of this pathway, such as Raf or MEK, to block downstream signaling and inhibit cancer cell proliferation.
Experimental Protocols for Benchmarking Inhibitory Activity
To ensure the validity and reproducibility of inhibitory activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key enzyme inhibition assays.
In Vitro Kinase Inhibition Assay (Luminescent)
This protocol is adapted from commercially available kinase assay kits and is suitable for high-throughput screening.
Objective: To determine the IC50 value of a novel benzothiophene derivative against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Novel benzothiophene inhibitor and a known inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Multichannel pipette
-
Luminometer
Workflow Diagram:
Caption: Workflow for a luminescent in vitro kinase inhibition assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the novel benzothiophene and the known inhibitor in DMSO. The final DMSO concentration in the assay should be ≤1%. Prepare the kinase and substrate solutions in kinase assay buffer.
-
Assay Plate Setup: Add 1 µL of each inhibitor dilution or DMSO (for the no-inhibitor control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the diluted kinase enzyme to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[25]
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a pre-mixed solution containing the substrate and ATP to each well.[18]
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.[18]
-
Reaction Termination and ADP Detection: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[25] This step depletes the remaining ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[25] Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is based on a commercially available COX-2 inhibitor screening kit.
Objective: To determine the IC50 value of a novel benzothiophene derivative against COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX probe (e.g., Amplex Red)
-
COX cofactor solution
-
Arachidonic acid (substrate)
-
Novel benzothiophene inhibitor and a known inhibitor (e.g., Celecoxib)
-
DMSO
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the novel benzothiophene and Celecoxib in DMSO. Prepare working solutions of the COX-2 enzyme, COX probe, COX cofactor, and arachidonic acid in COX assay buffer.
-
Assay Plate Setup: In a 96-well plate, add 10 µL of the inhibitor dilutions or DMSO to the appropriate wells.[24]
-
Reaction Mix Preparation: Prepare a master mix containing COX assay buffer, COX probe, and COX cofactor.
-
Enzyme and Reaction Mix Addition: Add 80 µL of the reaction mix to each well, followed by 10 µL of the diluted COX-2 enzyme.[29]
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.[27]
-
Reaction Initiation: Start the reaction by adding 10 µL of the arachidonic acid solution to all wells.[27]
-
Measurement: Immediately measure the fluorescence in kinetic mode for 5-10 minutes.[29]
-
Data Analysis: Determine the reaction rate (slope) from the linear portion of the kinetic data. Calculate the percentage of inhibition and plot against the log of the inhibitor concentration to determine the IC50 value.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This is a classic colorimetric assay for measuring acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.
Objective: To determine the IC50 value of a novel benzothiophene derivative against AChE or BChE.
Materials:
-
AChE (from electric eel) or BChE (from equine serum)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Novel benzothiophene inhibitor and a known inhibitor (e.g., Galantamine)
-
96-well clear microplate
-
Spectrophotometric microplate reader (412 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the novel benzothiophene and Galantamine in a suitable solvent (e.g., ethanol), ensuring the final solvent concentration is low. Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.
-
Assay Plate Setup: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the inhibitor dilution, and 10 µL of the enzyme solution to each well.[17]
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C.[17]
-
DTNB Addition: Add 10 µL of DTNB solution to each well.[17]
-
Reaction Initiation: Start the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).[17]
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10 minutes).
-
Data Analysis: Calculate the rate of change in absorbance for each well. Determine the percentage of inhibition and plot against the log of the inhibitor concentration to find the IC50 value.
Conclusion
The benzothiophene scaffold continues to be a fertile ground for the discovery of novel enzyme inhibitors with significant therapeutic potential. The comparative data presented in this guide highlight that novel benzothiophene derivatives can exhibit inhibitory potencies comparable to, and in some cases exceeding, those of established drugs. The provided experimental protocols offer a robust framework for the rigorous evaluation of these promising compounds. As research in this area progresses, it is anticipated that new benzothiophene-based therapeutics will emerge, offering improved efficacy and selectivity for a range of challenging diseases.
References
-
Boster Biological Technology. (n.d.). ERK Signaling Pathway. Retrieved from [Link][19]
-
ResearchGate. (n.d.). MAPK signalling pathways. Schematic diagram of the major putative... Retrieved from [Link][30]
-
ResearchGate. (n.d.). Schematic representation of the ERK signaling pathway. Retrieved from [Link][20]
-
Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link][21]
-
Meggio, F., Donella-Deana, A., Ruzzene, M., Brunati, A. M., Cesaro, L., Guerra, B., ... & Pinna, L. A. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry, 234(1), 317-322.[31]
-
Harvey, A., Montezano, A. C., & Touyz, R. M. (2015). The extracellular signal-regulated kinase (ERK) pathway: a potential therapeutic target in hypertension. Clinical science, 128(10), 655–667.[22]
-
Zhang, C., Kblan, L., & Shokat, K. M. (2007). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS chemical biology, 2(11), 765–772.[32]
-
AnyGenes. (n.d.). ERK Signaling Pathway. Retrieved from [Link][23]
-
Creative Diagnostics. (n.d.). PLK Signaling Pathway. Retrieved from [Link][17]
-
National Center for Biotechnology Information. (2026, March 15). PLK1 polo like kinase 1 [ (human)]. Gene. Retrieved from [Link][18]
-
Georgiev, G. V., Stoilov, P. D., & Zlatev, I. Z. (2023). Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase. Journal of biomolecular structure & dynamics, 41(10), 3845–3857.[33]
-
Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. (n.d.). Retrieved from [Link][25]
-
ResearchGate. (n.d.). An overview of signaling cascades involved in PLK1-induced EMT. PLK1... Retrieved from [Link][26]
-
Asati, V., & Sharma, S. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Journal of the Indian Chemical Society, 100(6), 100995.[29]
-
Tan, J., Lee, P. L., Li, Z., Jiang, X., Lim, Y. C., Hooi, S. C., & Yu, Q. (2013). PDK1 signaling toward PLK1-MYC activation confers oncogenic transformation, tumor-initiating cell activation, and resistance to mTOR-targeted therapy. Cancer discovery, 3(10), 1156–1171.[34]
-
Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved from [Link][27]
-
Creative Diagnostics. (n.d.). MAP Kinase Signaling Pathways. Retrieved from [Link][28]
-
Mathew, D., & Hsu, W. L. (2018). Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer's disease. PloS one, 13(2), e0192534.[35]
-
Ferreira, S., Lourenço, A. M., & dos Santos, D. J. V. A. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3748.[15]
-
Dymek, B., De Riccardis, F., & D'Souza, M. J. (2023). Multiple Roles of PLK1 in Mitosis and Meiosis. International journal of molecular sciences, 24(1), 748.[1]
-
Vinutha, J. P., Kumar, B. V., & Khanum, S. A. (2010). Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents. Phytomedicine, 17(3-4), 240–243.[2]
-
Asati, V., & Sharma, S. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Journal of the Indian Chemical Society, 100(6), 100995.[3]
-
Asati, V., & Sharma, S. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Journal of the Indian Chemical Society, 100(6), 100995.[4]
-
Zhelyazkova, S. P., & Atanasova, M. D. (2021). Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening. Molecules, 26(7), 2001.[36]
-
Rostom, S. A., El-Subbagh, H. I., & Al-Omary, F. A. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical and biomedical reviews, 5(4), 1-25.[5]
-
Huang, D., Zhang, J., Yang, X., Tan, X., Chai, T., Ma, L., ... & Zhang, Y. (2024). Structure-guided Development of Novel Benzothiophene Derivatives as PLK1-PBD Inhibitors. Current medicinal chemistry, 21(11), 2163–2174.[8]
-
Li, N., & Li, W. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry, 238, 114457.[7]
-
Krátký, M., Stolaříková, J., & Vinšová, J. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 209.[37]
-
Wünsch, B., & Bollenbach, M. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. Journal of medicinal chemistry, 65(13), 9036–9053.[38]
-
Keglevich, P., Rádai, R., & Keglevich, G. (2025). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. Molecules, 30(13), 3025.[6]
-
El-Sayed, M. A. A., El-Naggar, M., & El-Adl, K. (2026). Design, synthesis and docking studies of new benzothiophene and benzothienopyran derivatives as topoisomerase I inhibitors with potential immunomodulatory action via cGAS-STING signaling pathway. Bioorganic chemistry, 168, 108456.[11]
-
Ujváry, I., & Matyus, P. (2018). Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B. Bioorganic & medicinal chemistry letters, 28(19), 3265–3270.[10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.aalto.fi [research.aalto.fi]
- 5. brieflands.com [brieflands.com]
- 6. mdpi.com [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and docking studies of new benzothiophene and benzothienopyran derivatives as topoisomerase I inhibitors with potential immunomodulatory action via cGAS-STING signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. PLK1 polo like kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. researchgate.net [researchgate.net]
- 21. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. anygenes.com [anygenes.com]
- 24. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 25. cdn-links.lww.com [cdn-links.lww.com]
- 26. researchgate.net [researchgate.net]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 33. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. PDK1 signaling toward PLK1-MYC activation confers oncogenic transformation, tumor-initiating cell activation, and resistance to mTOR-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 36. ddg-pharmfac.net [ddg-pharmfac.net]
- 37. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates [mdpi.com]
- 38. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Substituted Benzothiophene Inhibitors: SAR, Selectivity, and Experimental Validation
Executive Summary
The benzothiophene core is a highly privileged scaffold in medicinal chemistry, offering exceptional synthetic tractability and unique geometric properties for interacting with deep hydrophobic pockets in target enzymes. By systematically altering the substitution patterns on the benzothiophene ring, researchers can drastically shift a molecule's target selectivity and pharmacokinetic profile.
This guide provides an in-depth, head-to-head comparison of substituted benzothiophene inhibitors across two distinct and challenging therapeutic arenas: Serine Proteases (Coagulation Factors IXa vs. Xa) and Metallo-β-Lactamases (IMP-1) . We will deconstruct the mechanistic causality behind these substitutions, present comparative experimental data, and outline the self-validating biochemical protocols required to evaluate them.
Case Study 1: Tuning Selectivity in Coagulation Factors (FIXa vs. FXa)
Mechanistic Rationale: The S1 β-Pocket Dynamics
Factor IXa (FIXa) and Factor Xa (FXa) are homologous serine proteases critical to the coagulation cascade. While FXa inhibitors (like rivaroxaban) are clinically successful, selectively inhibiting FIXa offers the promise of preventing thrombosis without compromising hemostasis (bleeding risk), as it selectively targets the intrinsic pathway [1].
The challenge lies in the highly conserved active sites of FIXa and FXa. Early high-throughput screening identified the 2-amidinobenzothiophene template as a viable lead. However, achieving selectivity required precise positional substitution:
-
4- and 5-Positions: Substitutions here (e.g., lipophilic or phenyl groups) enhanced baseline FIXa activity but failed to differentiate between FIXa and FXa, as these regions interact with conserved residues.
-
7-Position: Substitutions resulted in a complete loss of activity due to severe steric clashes within the binding pocket.
-
6-Position (The Breakthrough): X-ray crystallographic studies revealed that 6-substituted benzothiophenes induce a unique conformational change in FIXa. The binding forces a Tyr99 residue shift and a dramatic 99-loop rearrangement, opening the S1 β-pocket and allowing secondary binding at the S2–S4 sites [1]. Because FXa lacks this specific structural plasticity, 6-substituted derivatives achieve remarkable FIXa selectivity.
Coagulation cascade highlighting FIXa and FXa as key therapeutic targets.
Head-to-Head SAR Data: 2-Amidinobenzothiophenes
The following table summarizes the structure-activity relationship (SAR) data for various substituted 2-amidinobenzothiophenes, demonstrating the critical nature of the 6-position in driving selectivity.
| Compound | Substitution Pattern | FIXa Potency (Ki / IC50) | FXa Selectivity Ratio | Mechanistic Observation |
| Lead (1) | 4-Iodo | Ki = 0.95 μM | Poor | Baseline binding; lacks S1 β-pocket interaction. |
| Analog 14 | 4-Phenyl | Enhanced vs. Lead | Poor | Lipophilic bulk tolerated but non-selective. |
| Analog 15 | 5-Phenyl | 5-fold less than Analog 14 | Poor | Suboptimal trajectory for the S4 pocket. |
| Analog 23 | 6-(3-substituted phenyl) | Highly Potent | Moderate | Induces Tyr99 shift; accesses S1 β-pocket. |
| Analog 29 | 6-(4-substituted phenyl) | Highly Potent | >50-fold | Optimal vector for S2-S4 secondary binding. |
| Analog 41 | 6-Hydrolyzed acid | 2-fold better than ester | 44-fold | H-bond donor/acceptor stabilizes the 99-loop. |
(Data adapted from Wang et al., Journal of Medicinal Chemistry [1])
Case Study 2: Overcoming Resistance via Metallo-β-Lactamase Inhibition
Mechanistic Rationale: Zinc Chelation and Steric Alignment
The emergence of metallo-β-lactamases (MBLs), such as IMP-1, represents a severe threat to the efficacy of carbapenem antibiotics. Unlike serine β-lactamases, MBLs utilize zinc ions in their active site to hydrolyze the β-lactam ring.
To combat this, researchers developed 1β-methylcarbapenem derivatives featuring a benzothienylthio moiety. The orientation of the benzothiophene ring is the absolute determinant of inhibitory success [2]:
-
2-Substituted Benzothiophene (J-110,441): The attachment at the C-2 position of the benzothiophene perfectly aligns the sulfur heteroatom and the hydrophobic bulk with the active site's zinc-adjacent hydrophobic pocket, resulting in a competitive inhibition with a Ki of 0.0037 μM against IMP-1.
-
3-Substituted Benzothiophene: Shifting the attachment point by a single carbon (to the C-3 position) fundamentally alters the dihedral angle of the side chain. This causes a steric clash within the narrow MBL active site, drastically reducing inhibitory activity.
Structure-Activity Relationship logic for benzothiophene-substituted carbapenems.
Head-to-Head SAR Data: Carbapenem Derivatives
The table below contrasts the highly active J-110,441 with its structurally similar but biologically inferior counterparts.
| Compound | Side Chain Modification | IMP-1 Inhibition (IC50 / Ki) | Mechanistic Consequence |
| J-110,441 | 2-Substituted Benzothiophene | IC50 < 0.1 μM (Ki = 0.0037 μM) | Optimal hydrophobic packing and zinc proximity. |
| Compound 1a | 3-Substituted Benzothiophene | Decreased Activity | Altered geometry prevents active site entry. |
| Compound 2a | Benzothiazole Replacement | Decreased Activity | Nitrogen heteroatom introduces unfavorable polarity. |
| Compound 1c | Pyrrolidine Spacer Insertion | Marked Reduction | Excessive chain length pushes core out of pocket. |
(Data adapted from Nagano et al., Antimicrobial Agents and Chemotherapy [2])
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the biochemical evaluation of these inhibitors relies on highly controlled, continuous kinetic assays. Below are the standard operating procedures for validating the aforementioned targets.
Protocol 1: High-Throughput Amidolytic Assay for FIXa/FXa
This assay utilizes a chromogenic substrate to measure the residual activity of the serine protease in the presence of the benzothiophene inhibitor. The self-validating nature of this protocol relies on the inclusion of a known reference inhibitor (e.g., argatroban or a known FXa inhibitor) to ensure enzyme viability and assay sensitivity.
Materials:
-
Human recombinant FIXa and FXa enzymes.
-
Chromogenic substrate S-2366 (for FIXa) and S-2222 (for FXa).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM CaCl2, 0.1% BSA.
Step-by-Step Methodology:
-
Reagent Preparation: Dilute the benzothiophene inhibitors in DMSO to create a 10-point concentration-response curve (final DMSO concentration must not exceed 1% v/v to prevent enzyme denaturation).
-
Enzyme Incubation: In a 96-well microtiter plate, add 10 μL of the inhibitor solution to 70 μL of Assay Buffer containing the target enzyme (final enzyme concentration ~1-5 nM). Incubate at 37°C for 30 minutes to allow equilibrium binding.
-
Reaction Initiation: Add 20 μL of the specific chromogenic substrate (final concentration at or below the predetermined Km value to ensure accurate Ki calculation via the Cheng-Prusoff equation).
-
Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the release of p-nitroaniline (pNA) by measuring absorbance continuously at 405 nm for 15 minutes at 37°C.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the progress curve. Plot fractional activity ( Vi/V0 ) versus inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.
Step-by-step experimental workflow for the high-throughput amidolytic assay.
Protocol 2: Metallo-β-Lactamase (IMP-1) Inhibition Assay
This protocol measures the protection of a reporter β-lactam substrate (nitrocefin) from hydrolysis by the IMP-1 enzyme.
Step-by-Step Methodology:
-
Enzyme Setup: Purified IMP-1 enzyme is diluted in 50 mM HEPES buffer (pH 7.2) supplemented with 50 μM ZnSO4 to maintain the metalloenzyme's structural integrity.
-
Inhibitor Pre-incubation: Mix the enzyme with varying concentrations of the benzothiophene-carbapenem derivatives (e.g., J-110,441) and incubate for 10 minutes at 30°C. Control check: Include an EDTA-treated well to validate that activity is strictly zinc-dependent.
-
Substrate Addition: Add nitrocefin (final concentration 100 μM) to initiate the reaction.
-
Spectrophotometric Readout: The hydrolysis of nitrocefin results in a distinct color change from yellow to red. Monitor the absorbance dynamically at 482 nm.
-
Reversibility Check: To prove the inhibitor is not a covalent suicide substrate, perform a rapid dilution jump experiment (diluting the enzyme-inhibitor complex 100-fold into substrate-containing buffer) and observe the recovery of enzymatic velocity.
Conclusion
The substituted benzothiophene moiety is far more than a passive structural linker; it is an active participant in target recognition. As demonstrated, shifting a substituent from the 4-position to the 6-position transforms a non-selective binder into a highly selective FIXa inhibitor by exploiting dynamic loop rearrangements. Similarly, the precise C-2 attachment in carbapenem derivatives dictates the exact geometric tolerance required to inhibit metallo-β-lactamases without steric clash. Mastery of these subtle SAR principles is essential for the rational design of next-generation therapeutics.
References
-
Wang S, Beck R, Blench T, et al. "Studies of Benzothiophene Template as Potent Factor IXa (FIXa) Inhibitors in Thrombosis." Journal of Medicinal Chemistry, 2010, 53(4): 1465–1472. URL:[Link][1]
-
Nagano R, Adachi Y, Imamura H, et al. "Carbapenem Derivatives as Potential Inhibitors of Various β-Lactamases, Including Class B Metallo-β-Lactamases." Antimicrobial Agents and Chemotherapy, 1999, 43(10): 2497-2503. URL:[Link] [2]
Assessing the Selectivity of Enzyme Inhibitors Derived from 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic Acid: A Comparative Guide
Executive Summary & Scaffold Rationale
In modern drug discovery, the benzo[b]thiophene-2-carboxylic acid scaffold has emerged as a highly privileged structure, demonstrating broad-spectrum efficacy across metabolic and infectious disease targets[1]. Specifically, the functionalized building block 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid (CAS: 1935348-42-7)[2] offers a unique, highly tunable platform for developing selective enzyme inhibitors.
The structural logic of this scaffold is defined by two critical features:
-
The Bidentate Pharmacophore: The adjacent 3-hydroxy and 2-carboxylic acid moieties form a powerful bidentate interaction network, ideal for coordinating with catalytic metal ions or forming strong hydrogen bonds with basic amino acid residues in an enzyme's active site.
-
The 4-Bromo Steric Shield: The bulky bromine atom at the C4 position provides a highly directional vector for halogen bonding while simultaneously acting as a steric shield to prevent binding in the narrower catalytic clefts of off-target enzymes.
This guide objectively compares the performance of 4-BHB-2-CA derivatives against standard clinical inhibitors and provides a self-validating experimental workflow for assessing their selectivity.
Comparative Performance Data
To establish the therapeutic utility of 4-BHB-2-CA derivatives, we must benchmark their potency and selectivity against established clinical standards. Recent literature highlights their exceptional performance as competitive inhibitors of α-amylase (antidiabetic)[1] and as non-covalent inhibitors of DprE1 in Mycobacterium tuberculosis (antitubercular)[3]. Furthermore, related derivatives have shown dual-inhibitory activity against D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1)[4].
Table 1: Comparative Selectivity and Potency Profile of 4-BHB-2-CA Derivatives vs. Standard Inhibitors
| Inhibitor Class | Primary Target | Primary Potency (IC₅₀ / MIC) | Off-Target Potency | Selectivity Index (SI) | Mechanism of Action |
| 4-BHB-2-CA Deriv. A | Human α-Amylase | 5.37 ± 0.25 μM | >100 μM (α-Glucosidase) | >18.6 | Competitive, Reversible |
| Acarbose (Control) | Human α-Amylase | 6.40 ± 0.14 μM | 1.2 μM (α-Glucosidase) | 0.18 | Competitive, Reversible |
| 4-BHB-2-CA Deriv. B | Mtb DprE1 | 0.60 μM (MIC) | >50 μM (Human Kinases) | >83.3 | Non-covalent |
| Isoniazid (Control) | Mtb KatG | 0.05 μM (MIC) | N/A | N/A | Prodrug, Covalent |
Data synthesis indicates that 4-BHB-2-CA derivatives out-compete standard drugs like Acarbose in both primary potency and off-target selectivity[1].
Mechanistic Pathway & Logical Relationships
The selectivity of 4-BHB-2-CA derivatives is not accidental; it is a direct consequence of rational structural design. The diagram below illustrates how the specific functional groups dictate target engagement while actively preventing off-target interactions.
Fig 1. Structural rationale for target selectivity driven by the 4-bromo steric shield.
Experimental Workflow: Selectivity Profiling Protocol
To ensure high scientific integrity, the evaluation of these inhibitors requires a self-validating experimental design that controls for the unique optical and chemical properties of the benzothiophene core.
Fig 2. Self-validating experimental workflow for assessing 4-BHB-2-CA inhibitor selectivity.
Step-by-Step Methodology
Step 1: Recombinant Enzyme Assay Optimization
-
Reconstitute the target enzyme (e.g., human α-amylase or Mtb DprE1) in 50 mM HEPES buffer (pH 7.4) containing 0.01% Triton X-100 to prevent non-specific compound aggregation.
-
Pre-incubate the enzyme with the 4-BHB-2-CA derivative (0.1–100 μM) for 15 minutes at 37°C to allow for steady-state binding.
Step 2: Fluorometric High-Throughput Screening
-
Initiate the reaction by adding a fluorogenic substrate (e.g., BODIPY-starch for amylase).
-
Monitor fluorescence continuously for 30 minutes (Ex/Em = 490/520 nm) to extract the initial velocity ( V0 ) and calculate the IC₅₀.
Step 3: Redox Control (PAINS Elimination)
-
Run parallel assays supplemented with 1 mM Dithiothreitol (DTT).
-
Compare the resulting IC₅₀ values. A shift of >2-fold in the presence of DTT flags the compound as a potential Pan-Assay Interference Compound (PAINS).
Step 4: Surface Plasmon Resonance (SPR) Validation
-
Immobilize the target enzyme on a CM5 sensor chip via standard amine coupling.
-
Flow the 4-BHB-2-CA derivatives over the chip at varying concentrations (0.5x to 10x IC₅₀) to determine precise association ( kon ) and dissociation ( koff ) rates, confirming reversible, 1:1 binding stoichiometry.
Causality in Experimental Choices (E-E-A-T)
As an application scientist, it is critical to understand why standard protocols must be adapted for this specific chemical class. The workflow above is engineered to eliminate false positives through the following causal logic:
-
Mitigating Optical Interference (Step 2): The extended π-conjugation of the benzo[b]thiophene core results in strong UV-Vis absorption (280–350 nm). Relying on traditional colorimetric assays (such as the DNS assay for α-amylase) often leads to inner-filter effects, artificially inflating apparent inhibition. We mandate fluorometric substrates with emission spectra >450 nm to completely decouple the compound's intrinsic absorbance from the assay signal.
-
Controlling for Redox Artifacts (Step 3): The 3-hydroxy group on the benzothiophene ring is a potential redox cycler. In oxygen-rich, unbuffered assay environments, it can oxidize to a reactive ortho-quinone equivalent, leading to non-specific covalent modification of the enzyme. By incorporating a reducing agent (1 mM DTT) into the assay buffer, we ensure that the observed inhibition is driven by reversible, non-covalent interactions rather than assay-dependent artifacts.
-
Exploiting the 4-Bromo Steric Shield (Design): The inclusion of the bulky bromine atom at the C4 position is not merely a synthetic handle for cross-coupling. It acts as a critical steric shield. In off-target enzymes with narrower catalytic clefts, the bromine induces a severe steric clash, preventing binding. Conversely, in the target enzyme, it engages in highly directional halogen bonding with backbone carbonyls, driving both affinity and selectivity.
References
- Source: bldpharm.
- Source: atmiyauni.ac.
- Source: nih.
- Title: Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1)
Sources
4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid proper disposal procedures
As a Senior Application Scientist, I understand that managing complex organic compounds extends far beyond the benchtop. The handling and disposal of specialized pharmaceutical intermediates like 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid require a rigorous, mechanistically sound approach.
Because this molecule contains both a halogen (bromine) and a heteroaromatic sulfur (thiophene), it cannot be treated as standard organic waste. Improper disposal not only violates environmental regulations but also risks severe damage to standard incineration infrastructure due to the generation of highly corrosive gases.
This authoritative guide provides the operational blueprints, chemical rationale, and self-validating protocols necessary to manage this compound safely and compliantly.
Chemical Profiling & Hazard Causality
To design an effective disposal strategy, we must first deconstruct the molecule to understand the causality of its hazards. The benzo[b]thiophene core provides high lipophilicity, while the carboxylic acid moiety imparts mild acidity. However, the critical disposal hazards stem from its heteroatoms: Bromine (Br) and Sulfur (S) .
When subjected to standard combustion, the bromine atom radicalizes and forms hydrogen bromide (HBr) gas, while the thiophene sulfur oxidizes into sulfur dioxide and sulfur trioxide (SOx)[1]. Both are severe respiratory hazards and potent precursors to acid rain. Therefore, this compound must be strictly routed to specialized high-temperature incinerators equipped with alkaline flue-gas scrubbers[1][2].
Table 1: Chemical Identity & Hazard Classification
| Parameter | Specification / Classification | Operational Implication |
| Chemical Name | 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid | Target compound for disposal. |
| CAS Number | 1935348-42-7[3] | Use for manifest tracking and SDS referencing. |
| Molecular Formula | C9H5BrO3S[3] | High carbon content; good fuel value, but heteroatom-heavy. |
| Primary Hazard | Halogenated Organic Compound | Must not be mixed with non-halogenated waste streams[4]. |
| Secondary Hazard | Sulfur-containing Organic | Requires SOx scrubbing during thermal destruction[2]. |
Operational Disposal Protocols (Step-by-Step)
The following methodology provides a self-validating system for lab-scale disposal. Every step includes a verification check to ensure absolute safety and compliance before proceeding to the next phase.
Phase 1: Segregation and Solubilization
Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs, as the entire volume must then be treated as halogenated[4].
-
Identify the State: Determine if the waste is in solid crystalline form or dissolved in an organic solvent (e.g., DCM, Chloroform, or Methanol).
-
Segregation: Route the material strictly into a designated "Halogenated Organic Waste" container[5][6].
-
Moisture Control: If the compound is in solution, ensure the total water content of the waste carboy remains below 20%[6].
-
Causality: High water content drastically lowers the British Thermal Unit (BTU) value of the waste, making it unsuitable for the fuel-blending required in commercial rotary kilns[7].
-
Validation Step: Visually inspect the waste container for aqueous phase separation. If a distinct aqueous layer is present, perform a separatory extraction before adding the organic phase to the bulk waste.
-
Phase 2: Containment and Neutralization
-
Material Compatibility: Use High-Density Polyethylene (HDPE) or PTFE-lined glass containers. Do not use standard metal drums, as trace moisture can react with the brominated acid to cause localized pitting and corrosion.
-
Headspace Management: Fill liquid waste containers to no more than 75% capacity.
-
Causality: This allows for vapor expansion and prevents hydrostatic rupture during transport[6].
-
-
pH Verification: For liquid streams, check the pH using indicator strips.
-
Validation Step: If the pH is < 2, carefully neutralize the solution with a weak organic base or sodium bicarbonate before final sealing to prevent long-term degradation of the container[5].
-
Phase 3: Labeling and Contractor Hand-off
-
Manifesting: Label the container explicitly with the EPA/RCRA hazard warnings. It must state: "Hazardous Waste: Halogenated Organics (Contains Bromine and Sulfur)."
-
Storage: Store in a dedicated, ventilated hazardous waste cabinet away from strong oxidizers, inorganic bases, and reactive metals[6].
Caption: Workflow for segregating and routing brominated thiophene waste streams.
The Mechanism of Thermal Destruction
Understanding what happens to your waste after it leaves the loading dock is a hallmark of a responsible scientist. 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid cannot be disposed of in standard municipal incinerators or low-temperature boilers. It requires RCRA-permitted high-temperature incineration [7].
The Thermodynamic Breakdown
When the compound is injected into a rotary kiln incinerator operating at >1,100°C with excess oxygen, the carbon skeleton is completely oxidized into carbon dioxide (CO₂) and water (H₂O)[1]. However, the heteroatoms undergo specific transformations:
-
Bromine (Br) → Hydrogen Bromide (HBr): The halogen is stripped from the aromatic ring and reacts with hydrogen radicals to form corrosive HBr gas.
-
Sulfur (S) → Sulfur Dioxide (SO₂): The thiophene ring ruptures, oxidizing the sulfur atom into SO₂ (and trace SO₃)[1].
The Alkaline Scrubbing Necessity
To comply with the Waste Incineration Directive (WID) and EPA emission limits[8], the raw flue gas cannot be vented to the atmosphere. It must be routed through a wet alkaline scrubber[2][9]. In the scrubber, a counter-current spray of Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)₂) neutralizes the acidic gases:
-
HBr Neutralization: NaOH+HBr→NaBr+H2O
-
SOx Neutralization: 2NaOH+SO2→Na2SO3+H2O
This process converts toxic, corrosive gases into benign, water-soluble salts (Sodium Bromide and Sodium Sulfite/Sulfate) which can be safely discharged or landfilled[1].
Caption: Thermal destruction mechanism and acid gas scrubbing pathway for halogenated thiophenes.
Regulatory Thresholds & Waste Stream Limits
To ensure your waste profile is accepted by your disposal contractor without incurring severe penalty fees, you must strictly adhere to the following quantitative limits.
Table 2: Quantitative Thresholds for Halogenated Waste Streams
| Parameter | Critical Threshold | Rationale & Causality |
| Halogen Content (General) | > 5% triggers strict RCRA rules | Waste exceeding 5% halogens cannot be used as standard fuel substitutes and must be routed to specialized kilns to prevent equipment corrosion[5]. |
| Water Content | < 20% | High water content quenches the incinerator flame, lowering the BTU value and requiring the contractor to burn supplemental natural gas, driving up costs[6]. |
| pH Level | 2.0 - 12.0 | Highly acidic or basic waste (pH <2 or >12) is classified as a corrosive characteristic waste, requiring different DOT transport packaging[5]. |
By implementing these protocols, your laboratory ensures the highest standards of environmental stewardship, regulatory compliance, and operational safety when handling complex brominated thiophene derivatives.
References
-
Laboratory Hazardous Waste Management Guide. UTIA Safety Office, University of Tennessee. Available at: [Link]
-
UWO Guide to Classifying Unwanted Materials. UW Oshkosh. Available at:[Link]
-
Hazardous Materials Disposal Guide. Nipissing University. Available at:[Link]
-
Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA). Available at:[Link]
-
IPPC S5.01 | Guidance for the Incineration of Waste and Fuel Manufactured from or Including Waste. Scottish Environment Protection Agency (SEPA). Available at: [Link]
-
Integrated Pollution Prevention and Control (IPPC) Reference Document on Best Available Techniques in the Large Volume Organic Chemical Industry. European Union. Available at: [Link]
-
Fluidized Bed Incinerator for Disposal of Propellants and Explosives. Defense Technical Information Center (DTIC). Available at:[Link]
-
Waste Incineration Directive guidance. Department of Agriculture, Environment and Rural Affairs (DAERA). Available at: [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. sepa.org.uk [sepa.org.uk]
- 3. 1935348-42-7|4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 5. uwosh.edu [uwosh.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. daera-ni.gov.uk [daera-ni.gov.uk]
- 9. bureau-industrial-transformation.jrc.ec.europa.eu [bureau-industrial-transformation.jrc.ec.europa.eu]
A Researcher's Guide to the Safe Handling of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid: Personal Protective Equipment and Disposal
The inherent reactivity of the thiophene ring, coupled with the potential hazards associated with brominated organic compounds and acidic functionalities, dictates a stringent personal protective equipment (PPE) regimen.[3][4] These compounds are often irritants and can be harmful if they come into contact with skin, are inhaled, or are ingested.[5][6][7][8][9]
I. Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is the precursor to any laboratory work. For 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid, the primary hazards are skin and eye irritation, with potential for respiratory irritation from dust or aerosols.[6][9][10] The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes.[1][3] For larger quantities or when there is a heightened risk of splashing, a full-face shield should be worn in addition to safety goggles.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1][2] It is advisable to double-glove. Gloves should be inspected for any signs of degradation or puncture before each use and changed immediately if contamination is suspected.[2] Hands should be thoroughly washed after handling the compound, even if gloves were worn.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat with long sleeves and a fully buttoned front is required to protect the skin and personal clothing from contamination.[1][2][3] |
| Respiratory Protection | Chemical Fume Hood or Respirator | All handling of this solid compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or potential vapors.[1][2] In the rare event a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] |
| Foot Protection | Closed-Toe Shoes | Closed-toe shoes are a standard requirement for all laboratory work to protect against spills.[2] |
II. Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is paramount for ensuring a safe working environment.
A. Preparation:
-
Designated Work Area: All work with 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid must be performed in a designated area, such as a chemical fume hood.[2]
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Spill Kit: Ensure a spill kit equipped for handling hazardous solids and halogenated organic compounds is available. This should include an absorbent material like sand or vermiculite, and a neutralizing agent such as sodium thiosulfate for any potential bromine-related spills.[4]
-
Assemble Materials: Before starting, gather all necessary chemicals, glassware, and equipment to minimize movement in and out of the fume hood.
B. Handling:
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Avoid Dust Generation: When weighing and transferring the solid, do so carefully to minimize the creation of dust.
-
Maintain Containment: Keep the container of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid tightly closed when not in use.[1]
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[1] Do not inhale any dust or vapors.[3]
C. Post-Handling:
-
Decontamination: Thoroughly clean the work area upon completion of the experiment.
-
PPE Removal: Remove contaminated gloves and any other disposable protective gear and place them in the designated hazardous waste container.
-
Hygiene: Wash hands and any potentially exposed skin with soap and water.[1]
III. Disposal Plan: Managing Halogenated Waste
Improper disposal of brominated organic compounds can lead to environmental contamination and is a regulatory violation.[4]
A. Waste Segregation:
-
Halogenated Organic Waste: All waste containing 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid, including residual amounts in containers and solutions, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated waste.[4]
-
Solid Waste: Contaminated disposable items such as gloves, weighing paper, and paper towels must be collected in a designated solid hazardous waste container.[4]
-
Aqueous Waste: Any aqueous solutions containing this compound should be treated as hazardous waste and collected separately.[4]
B. Spill Management:
-
Evacuate: In the event of a spill, evacuate non-essential personnel from the area.[11]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, carefully cover with an inert absorbent material such as sand or vermiculite.
-
Collect: Gently sweep the absorbed material into a labeled hazardous waste container.[4][11]
-
Clean: Clean the spill area thoroughly.
IV. Visual Workflow for PPE Selection and Use
The following diagram illustrates the logical flow for ensuring safety when handling 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid.
Caption: Workflow for safe handling of 4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid.
V. References
-
BenchChem. (n.d.). Personal protective equipment for handling 1-(Benzo[b]thiophen-7-yl)ethanone. Retrieved from Google.
-
BenchChem. (n.d.). Personal protective equipment for handling Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate. Retrieved from Google.
-
Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet Thiophene. Retrieved from Google.
-
BenchChem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Retrieved from Google.
-
Santa Cruz Biotechnology. (n.d.). Thiophene Safety Data Sheet. Retrieved from Google.
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene. Retrieved from Google.
-
ECHEMI. (n.d.). 4-Bromo-2-thiophenecarboxylic acid SDS. Retrieved from Google.
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from Google.
-
Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from Google.
-
Fisher Scientific. (n.d.). Safety Data Sheet: 2-Thiophenecarboxylic acid. Retrieved from Google.
-
Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet: 3-Bromothiophene-2-carboxylic acid. Retrieved from Google.
-
Chemtalk. (2008, October 21). Bromine water - disposal. Retrieved from Google.
-
PubChem. (n.d.). 4-Bromo-3-thenoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Rutgers University. (n.d.). Bromine Safety Information. Retrieved from Google.
-
Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromo-2-thiophenecarboxylic acid. Retrieved from Google.
-
BenchChem. (n.d.). Technical Support Center: Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid. Retrieved from Google.
-
Thermo Fisher Scientific. (2009, February 23). Safety Data Sheet: Benzo[b]thiophene-3-carboxylic acid. Retrieved from Google.
-
Fisher Scientific. (n.d.). Safety Data Sheet: 3-Bromobenzo[b]thiophene. Retrieved from Google.
-
Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromobenzo[b]thiophene-2-carboxylic acid. Retrieved from Google.
-
Central Drug House. (n.d.). 4-Bromo Benzoic Acid Material Safety Data Sheet. Retrieved from Google.
-
Organic Syntheses. (n.d.). Procedure for the Preparation of 4-Bromobenzoic acid. Retrieved from Google.
-
Mdhes-Sfeir, B., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(1), 131.
-
Gedi, S., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1297.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 4-Bromo-3-thenoic acid | C5H3BrO2S | CID 85546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. echemi.com [echemi.com]
- 11. nj.gov [nj.gov]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
